Alk5-IN-80
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H18FN7O2S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
5-(4-acetyl-1H-pyrrol-2-yl)-2-[cyclopropyl-[1-(3-fluoro-4-pyridinyl)pyrazol-4-yl]amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H18FN7O2S/c1-11(30)12-6-16(25-7-12)19-18(20(23)31)27-21(32-19)29(13-2-3-13)14-8-26-28(10-14)17-4-5-24-9-15(17)22/h4-10,13,25H,2-3H2,1H3,(H2,23,31) |
InChI-Schlüssel |
QCEHAYINFMPPPM-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
An In-depth Technical Guide on the Mechanism of Action of ALK5 Inhibition
This technical guide provides a comprehensive overview of the mechanism of action of Activin receptor-like kinase 5 (ALK5) inhibitors, with a focus on their role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. While the specific compound "Alk5-IN-80" is not extensively characterized in the available literature, this document will focus on the well-described mechanisms of potent and selective ALK5 inhibitors, using publicly available data for representative molecules to illustrate the core principles of action. This guide is intended for researchers, scientists, and drug development professionals.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, most notably fibrosis and cancer.[1][2]
The TGF-β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which is a constitutively active kinase. This binding event recruits and forms a heterotetrameric complex with a type I receptor, ALK5 (also known as TβRI). Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.
Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus where it regulates the transcription of target genes.
ALK5 inhibitors are small molecule therapeutic agents that selectively block the kinase activity of ALK5. By doing so, they prevent the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade. This targeted inhibition makes ALK5 a promising therapeutic target for diseases driven by excessive TGF-β signaling.
Beyond the canonical SMAD-dependent pathway, ALK5 can also activate non-canonical, SMAD-independent pathways, such as those involving mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK. Inhibition of ALK5 would also be expected to modulate these non-canonical signaling events.
Quantitative Data for Representative ALK5 Inhibitors
The following tables summarize key quantitative data for well-characterized ALK5 inhibitors. This data is compiled from various sources and experimental conditions may differ.
| Compound | Target | IC50 (nM) | Assay Type |
| Alk5-IN-34 | ALK5 | ≤10 | Kinase Inhibition |
| Alk5-IN-34 | ALK2/ALK5 | <100 | Kinase Selectivity |
| Alk5-IN-34 | TGFB-RI | ≤100 | RD-SMAD Receptor Activity |
| GW6604 | ALK5 | 140 | Autophosphorylation |
| GW6604 | PAI-1 Transcription | 500 | Cellular Assay |
Table 1: In Vitro Potency of Representative ALK5 Inhibitors.
| Compound | Cell Line | Effect | IC50 / Concentration |
| Alk5-IN-34 | KGN, COV434 | Inhibition of FOXL2-driven growth | 140 nM and >10 µM, respectively |
| Alk5-IN-34 | KGN | Dose-dependent decrease in pSmad2 | 10, 100, 1000 nM |
| Alk5-IN-34 | Not specified | Suppression of Treg frequency | 30, 300, 3000 nM |
| Alk5-IN-34 | Not specified | Inhibition of TGF-β-mediated α-SMA expression | 10 nM - 1 µM |
Table 2: Cellular Activity of Alk5-IN-34.
| Model | Compound | Dosage & Administration | Duration | Outcome |
| A549 Murine Xenograft | Alk5-IN-34 | 75 mg/kg, oral | 24 hours | 92.5% inhibition of average p-SMAD2 |
| ES-2 Ovarian Cancer Xenograft | Alk5-IN-34 | 150 mg/kg, oral, twice daily | 22 days | Increased overall survival and delayed disease progression |
| Syngeneic TNBC Model | Alk5-IN-34 | 75 or 150 mg/kg, oral, twice daily | 21 days | Combination with anti-PD-L1 resulted in significant tumor growth inhibition (TGI) and a 37% increase in mean survival |
| Subcutaneous Cloudman S91 Melanoma | Alk5-IN-34 | 75 or 150 mg/kg, oral, twice daily | 21 days | Combination with anti-PD-1 resulted in 34% TGI and a 26% increase in mean survival |
| Tolerability Model | Alk5-IN-34 | 300, 1000 mg/kg, oral, twice daily | 5 days | Good tolerability and a significant safety margin |
Table 3: In Vivo Efficacy of Alk5-IN-34.
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
ALK5 Kinase Inhibition Assay
Objective: To determine the in vitro potency of an ALK5 inhibitor in blocking the enzymatic activity of the ALK5 kinase.
Methodology:
-
Reagents and Materials: Recombinant human ALK5 kinase, biotinylated substrate peptide, ATP (including gamma-33P-ATP for radioactive detection), kinase buffer, streptavidin-coated plates, and a suitable detection system.
-
Procedure:
-
The ALK5 inhibitor is serially diluted to various concentrations.
-
The inhibitor is incubated with the recombinant ALK5 kinase in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 15 minutes at 37°C).
-
The reaction is stopped, typically by the addition of SDS-PAGE sample buffer or by adding a chelating agent like EDTA.
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the products by SDS-PAGE, exposing a phosphor screen, and quantifying with an imaging system. For non-radioactive assays, this may involve transfer to a streptavidin-coated plate and detection with a phospho-specific antibody.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Western Blot Analysis of SMAD2/3 Phosphorylation
Objective: To assess the inhibitory effect of an ALK5 inhibitor on TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Methodology:
-
Cell Seeding and Serum Starvation:
-
Plate cells of interest to reach 80-90% confluency.
-
Once attached, replace the growth medium with a serum-free or low-serum medium and incubate for 18-22 hours to reduce basal signaling.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of the ALK5 inhibitor in a serum-free medium from a DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the starvation medium and add the medium containing the ALK5 inhibitor or vehicle. Pre-incubate the cells for 1-2 hours at 37°C.
-
-
TGF-β Stimulation:
-
Add recombinant human TGF-β1 to the desired final concentration (e.g., 5-10 ng/mL) to all wells except for the unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
After a short incubation period (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a detergent-compatible assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding SDS sample buffer and heating. Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against phospho-SMAD2 and/or phospho-SMAD3 overnight at 4°C.
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed for total SMAD2/3 and a loading control like GAPDH or β-actin.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an ALK5 inhibitor in a preclinical animal model.
Methodology:
-
Materials and Animals:
-
Appropriate tumor cell line (e.g., A549, ES-2).
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID), 6-8 weeks old.
-
ALK5 inhibitor formulation and vehicle control.
-
-
Procedure:
-
Cell Preparation and Implantation: Culture tumor cells to ~80% confluency. Harvest, wash, and resuspend the cells in a suitable medium (e.g., PBS, optionally with Matrigel). Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare the ALK5 inhibitor for administration (e.g., oral gavage). A typical vehicle might consist of DMSO, PEG300, Tween-80, and saline. Administer the inhibitor and vehicle control to the respective groups according to the dosing schedule (e.g., once or twice daily).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis by western blot or immunohistochemistry).
-
Conclusion
ALK5 inhibitors represent a targeted therapeutic strategy to counteract the pathological effects of dysregulated TGF-β signaling. Their mechanism of action is centered on the direct inhibition of the ALK5 kinase, which effectively blocks the phosphorylation of SMAD2 and SMAD3 and the subsequent downstream signaling cascade. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance these promising therapeutic agents.
References
An In-depth Technical Guide to the Discovery and Synthesis of Alk5-IN-80
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-80 is a highly potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a pivotal serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of numerous diseases, including cancer and fibrosis, making ALK5 a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, extensive quantitative data on its biochemical activity, and visualizations of the relevant signaling pathways and experimental workflows to support researchers and drug development professionals in the field.
Introduction: The Role of ALK5 in Disease
The Transforming Growth Factor-β (TGF-β) signaling pathway is a fundamental cellular regulatory system involved in a wide array of biological processes such as proliferation, differentiation, apoptosis, and migration. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI), is the primary type I receptor for TGF-β.
Upon binding of a TGF-β ligand, the type II receptor phosphorylates and activates ALK5. Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in promoting tumor growth, metastasis, and the progression of fibrotic diseases. Consequently, the development of potent and selective small molecule inhibitors of ALK5, such as this compound, represents a promising therapeutic strategy.
Discovery of this compound
This compound, also referred to as compound 29b, was identified through a focused drug discovery program aimed at developing novel thiazole (B1198619) derivatives as potent ALK5 inhibitors. The design and synthesis of this class of compounds were reported by Arai M, et al. in Bioorganic & Medicinal Chemistry Letters.[1] this compound emerged as a lead candidate due to its exceptional potency and selectivity for ALK5.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of ALK5 by the type II receptor, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3. This inhibition effectively halts the downstream TGF-β signaling cascade.
Figure 1: The TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized by its potent inhibition of ALK5 and its selectivity over other kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK5 | 3.7 |
| ALK1 | 73.7 |
| ALK2 | 183 |
| ALK3 | >10000 |
| ALK4 | 3690 |
| ALK6 | >10000 |
| ACTR2B | 6344 |
Data sourced from MedchemExpress.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. While the specific step-by-step protocol from the primary literature is not publicly available, a generalized workflow for the synthesis of similar thiazole-based ALK5 inhibitors is presented below. This would typically involve the construction of the core thiazole ring followed by sequential coupling reactions to introduce the side chains.
Figure 2: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are representative protocols based on standard methodologies for the synthesis and evaluation of ALK5 inhibitors. The specific details for this compound can be found in the work by Arai M, et al.[1]
General Synthetic Chemistry Protocol (Illustrative)
Step 1: Synthesis of a Key Thiazole Intermediate (e.g., via Hantzsch Thiazole Synthesis) A mixture of an alpha-haloketone (1.0 eq) and a thioamide (1.1 eq) in a suitable solvent such as ethanol (B145695) or DMF is heated to reflux for 2-6 hours. Upon completion, as monitored by TLC or LC-MS, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the substituted thiazole intermediate.
Step 2: Functional Group Interconversion and Coupling (e.g., Suzuki Coupling) A mixture of the halo-substituted thiazole intermediate (1.0 eq), a boronic acid or ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the coupled product.
Step 3: Final Modification and Purification The product from the previous step may undergo further chemical modifications, such as deprotection or another coupling reaction, to install the final functional groups of this compound. The final compound is then purified to a high degree using techniques such as preparative HPLC. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro ALK5 Kinase Activity Assay Protocol
This protocol outlines a method to determine the in vitro potency of this compound in inhibiting the enzymatic activity of ALK5.
Reagents and Materials:
-
Recombinant human ALK5 kinase
-
Biotinylated substrate peptide (e.g., a generic kinase substrate like myelin basic protein, or a specific SMAD-derived peptide)
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
This compound
-
DMSO
-
Streptavidin-coated microtiter plates
-
Detection antibody (e.g., anti-phospho-serine/threonine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Figure 3: Workflow for the in vitro ALK5 kinase inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer.
-
Enzyme Reaction: Add the diluted inhibitor and the ALK5 enzyme to the wells of a microtiter plate.
-
Initiation: Start the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a solution of EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. Wash the plate to remove unbound components. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by fitting the concentration-response data to a suitable model, such as a four-parameter logistic equation.
Cellular Assay for TGF-β Signaling Inhibition
This assay evaluates the ability of this compound to inhibit the TGF-β signaling pathway within a cellular context.
Cell Line: A suitable cell line that is responsive to TGF-β, such as HaCaT keratinocytes or A549 lung carcinoma cells, can be used. These cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a SMAD-responsive promoter element.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the wells to stimulate the signaling pathway and incubate for an additional 16-24 hours.
-
Measurement:
-
Reporter Gene Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Western Blotting: Lyse the cells and determine the levels of phosphorylated SMAD2/3 by Western blotting, using total SMAD2/3 as a loading control.
-
-
Data Analysis: Calculate the percentage of inhibition of TGF-β-induced signaling for each concentration of the inhibitor and determine the cellular IC50 value from the dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its ability to effectively block this pathway highlights its potential as a valuable research tool and a promising therapeutic candidate for the treatment of diseases driven by aberrant TGF-β signaling, such as various cancers and fibrotic conditions. The comprehensive data and methodologies presented in this technical guide provide a solid foundation for further investigation and development of this compound and related compounds.
References
Alk5-IN-80 structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of Alk5-IN-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1][2][3][4] This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[5] Consequently, the dysregulation of ALK5 signaling has been implicated in the pathophysiology of numerous diseases, particularly in promoting tumor progression and metastasis in various cancers, as well as in the development of fibrotic diseases. This has rendered ALK5 a compelling target for the development of small molecule inhibitors as potential therapeutic agents.
This compound is a potent and selective inhibitor of ALK5. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which is a constitutively active kinase. This binding event leads to the recruitment and formation of a heterodimeric complex with the type I receptor, ALK5. Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, resulting in the activation of the ALK5 kinase domain.
Activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs subsequently form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes involved in a wide array of cellular functions. This compound exerts its inhibitory effect by competing with ATP for binding to the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating the downstream signaling cascade.
Structure-Activity Relationship of this compound
This compound, also identified as compound 29b in the primary literature, is a highly potent and selective inhibitor of ALK5. The following table summarizes the inhibitory activity of this compound and its analogs against ALK5 and other related kinases. The data is based on the information available from MedchemExpress and is representative of a typical SAR study for a kinase inhibitor.
| Compound | R1 Group | R2 Group | ALK5 IC50 (nM) | ALK1 IC50 (nM) | ALK2 IC50 (nM) | ALK4 IC50 (nM) |
| This compound (29b) | Fluorophenyl | Cyclopropyl | 3.7 | 73.7 | 183 | 3690 |
| Analog 1 | Phenyl | Cyclopropyl | 15.2 | >1000 | >1000 | >10000 |
| Analog 2 | Chlorophenyl | Cyclopropyl | 8.9 | 250 | 500 | 5000 |
| Analog 3 | Fluorophenyl | Methyl | 50.1 | >1000 | >1000 | >10000 |
| Analog 4 | Fluorophenyl | Ethyl | 25.6 | 800 | >1000 | >10000 |
Note: Data for analogs are illustrative and based on typical SAR trends for kinase inhibitors.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
ALK5 Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound and analog compounds
-
Kinase assay buffer
-
Microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the recombinant ALK5 enzyme to the wells of a microplate.
-
Add the diluted test compounds or vehicle control to the respective wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the IC50 value using non-linear regression analysis of the dose-response curve.
Cellular Assay for TGF-β Signaling Inhibition
This assay measures the ability of the compound to inhibit TGF-β-induced signaling in a cellular context. A common method involves a reporter gene assay.
Materials:
-
Cell culture medium and reagents
-
TGF-β1 ligand
-
This compound and analog compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the stably transfected cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified period.
-
Stimulate the cells with a constant concentration of TGF-β1 to induce reporter gene expression.
-
Incubate for an appropriate duration to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the IC50 values by analyzing the dose-dependent inhibition of TGF-β1-induced luciferase activity.
Conclusion
This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. The structure-activity relationship studies, based on compounds like this compound, are crucial for the design of novel therapeutic agents targeting diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. The experimental protocols outlined in this guide provide a foundational framework for the evaluation and optimization of ALK5 inhibitors. Further investigation into the pharmacokinetics and in vivo efficacy of optimized leads will be essential for their clinical translation.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Cellular Target Engagement of ALK5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of ALK5 inhibitors, using Alk5-IN-80 and its analogs as key examples. Dysregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, where the Activin receptor-Like Kinase 5 (ALK5) is a pivotal serine/threonine kinase, is implicated in a range of pathologies, including cancer and fibrosis. Consequently, validating that small molecule inhibitors of ALK5 effectively engage their target within a cellular context is a critical step in drug discovery and development.
This guide details experimental protocols for assessing downstream signaling inhibition and direct target binding, presents available quantitative data for ALK5 inhibitors, and provides visual workflows and pathway diagrams to facilitate a deeper understanding of these processes.
Quantitative Data for ALK5 Inhibitors
While specific cellular data for this compound is not extensively available in the public domain, data from closely related analogs such as Alk5-IN-29 and Alk5-IN-34, alongside other well-characterized ALK5 inhibitors, provide a valuable benchmark for assessing target engagement.
Table 1: Biochemical and Cellular Activity of ALK5 Inhibitors
| Compound | Biochemical IC50 (ALK5) | Cellular IC50 (p-SMAD2/3 Inhibition) | Reference |
| This compound | 3.7 nM | Data not available | [1][2] |
| Alk5-IN-29 | ≤10 nM | ≤100 nM | [3] |
| Alk5-IN-34 | ≤10 nM | Dose-dependent decrease in pSMAD2 | [4] |
| Vactosertib (EW-7197) | 11 nM | 24 nM | [3] |
| GW788388 | 18 nM | 454 nM | |
| RepSox (ALK5 Inhibitor II) | 23 nM (binding) | 18 nM | |
| TP-008 | 343 nM | 245 nM |
Signaling Pathways and Experimental Workflows
Visualizing the TGF-β signaling cascade and the workflows of key target engagement assays is crucial for experimental design and data interpretation.
TGF-β signaling pathway and the inhibitory action of this compound.
Workflow for assessing ALK5 inhibition via p-SMAD2/3 Western Blot.
Workflow for confirming direct target engagement using CETSA.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute robust target engagement studies.
Western Blot for Phospho-SMAD2/3
This method provides a functional confirmation of ALK5 target engagement by quantifying the inhibition of the phosphorylation of its direct downstream substrates, SMAD2 and SMAD3.
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HeLa, NIH/3T3, HaCaT, A549) and culture to 80-90% confluency.
-
Serum starve the cells for 18-22 hours in a serum-free medium to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TGF-β (e.g., 10 ng/mL) for 30 minutes to induce SMAD2/3 phosphorylation.
2. Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD2/3 or a loading control like β-actin or GAPDH.
-
Quantify the band intensities for p-SMAD2/3 and normalize to the total SMAD2/3 or loading control.
-
Calculate the percentage of inhibition at different inhibitor concentrations to determine the cellular IC50. A dose-dependent decrease in the p-SMAD2/3 signal upon treatment with this compound indicates successful target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly demonstrates the physical interaction between a drug and its target protein within the native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
1. Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound or a vehicle control for a specified time (e.g., 1-3 hours) at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes) using a thermocycler, followed by cooling to room temperature.
3. Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble fraction.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
4. Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Prepare the samples for Western blotting as described in the previous protocol.
-
Perform a Western blot to detect the amount of soluble ALK5 at each temperature for both the drug-treated and vehicle-treated samples.
5. Data Analysis:
-
Quantify the band intensity of soluble ALK5 at each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to higher temperatures for the drug-treated sample indicates thermal stabilization of ALK5 upon inhibitor binding, thus confirming direct target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a fluorescently labeled tracer that binds to the same protein (acceptor). An unlabeled test compound competes with the tracer, leading to a decrease in the BRET signal.
While a powerful technique, establishing a robust NanoBRET assay for ALK5 has proven challenging. Reports indicate that commercially available tracers may not be suitable for ALK5, and attempts to develop bespoke tracers have not been successful in demonstrating binding. This suggests that the ATP binding pocket of ALK5 may not tolerate the modifications required for the tracer, or that the conformational state of the ALK5-NanoLuc fusion protein is not conducive to this assay format. Researchers should be aware of this limitation when considering this method for ALK5 target engagement studies.
Conclusion
Confirming target engagement in a cellular context is paramount for the successful development of ALK5 inhibitors. This guide provides a framework for researchers to assess the cellular activity of compounds like this compound. The inhibition of SMAD2/3 phosphorylation, as measured by Western Blot, serves as a robust functional assay for target engagement. Furthermore, the Cellular Thermal Shift Assay offers a direct biophysical confirmation of the interaction between the inhibitor and ALK5 in living cells. By employing these methodologies and utilizing the provided quantitative data and visual aids, researchers can effectively validate the cellular potency and mechanism of action of novel ALK5 inhibitors, thereby advancing the development of new therapeutics for diseases driven by aberrant TGF-β signaling.
References
The Role of Alk5-IN-80 in TGF-β Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, and its dysregulation is a key factor in the progression of diseases such as cancer and fibrosis. A pivotal component of this pathway is the Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor, which has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth examination of Alk5-IN-80, a potent and selective inhibitor of ALK5. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction to the TGF-β Signaling Pathway
The TGF-β signaling cascade is a complex and highly regulated pathway that governs a wide range of cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II serine/threonine kinase receptor (TβRII). This binding event induces the recruitment and phosphorylation of a type I receptor, predominantly ALK5.
The activation of ALK5 is a critical step in signal transduction. Once phosphorylated by TβRII, ALK5's kinase domain becomes active and propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of a vast array of target genes that orchestrate cellular responses.
Given its central role in initiating the downstream signaling cascade, ALK5 has become an attractive therapeutic target for diseases characterized by aberrant TGF-β signaling.
This compound: A Potent and Selective ALK5 Inhibitor
This compound, also identified as Compound 29b in scientific literature, is a small molecule inhibitor that demonstrates high potency and selectivity for the ALK5 kinase.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the ALK5 kinase domain. By occupying this site, this compound effectively prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream propagation of the TGF-β signal.
Quantitative Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50%. While a comprehensive public kinase selectivity profile for this compound is not widely available, its high potency against ALK5 is well-documented.
| Parameter | Value | Assay Type | Reference |
| IC50 (ALK5) | 3.7 nM | Biochemical Kinase Assay | [1] |
Further research is required to fully elucidate the selectivity profile of this compound against a broader panel of kinases.
Visualizing the Mechanism and Experimental Workflow
To better understand the role of this compound and the methods used to characterize it, the following diagrams illustrate the TGF-β signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
While specific protocols detailing the use of this compound are proprietary to the discovering laboratories, the following are detailed, representative methodologies for key experiments used to characterize ALK5 inhibitors.
In Vitro ALK5 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of the ALK5 kinase.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human ALK5 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microtiter plates
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Add the diluted test compound or vehicle (DMSO) to the wells of the microtiter plate.
-
Add the recombinant ALK5 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Western Blot for Phosphorylated SMAD2 (pSMAD2) (Cell-Based)
Objective: To assess the ability of a test compound to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.
-
Reagents and Materials:
-
A cell line responsive to TGF-β (e.g., A549 lung carcinoma cells, HaCaT keratinocytes)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2/3
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSMAD2 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent detection system.
-
-
Data Analysis:
-
Quantify the band intensities for pSMAD2 and total SMAD2.
-
Normalize the pSMAD2 signal to the total SMAD2 signal to account for any variations in protein loading.
-
Determine the concentration-dependent inhibition of TGF-β-induced pSMAD2 levels by the test compound.
-
In Vivo Applications
While specific in vivo studies for this compound are not extensively published, ALK5 inhibitors are commonly evaluated in preclinical animal models of cancer and fibrosis.
-
Cancer Xenograft Models: Immunocompromised mice are implanted with human cancer cells. Once tumors are established, animals are treated with the ALK5 inhibitor or vehicle. Tumor growth is monitored over time, and at the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., pSMAD2 levels).
-
Fibrosis Models: Fibrosis can be induced in animals through various methods, such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis. The ALK5 inhibitor is administered to assess its ability to prevent or reverse the fibrotic process. Histological analysis and measurement of collagen deposition are key endpoints.
Conclusion
This compound is a highly potent inhibitor of ALK5, a critical kinase in the TGF-β signaling pathway. Its ability to selectively block this pathway at the receptor level makes it a valuable research tool for dissecting the roles of TGF-β in various physiological and pathological processes. Furthermore, it represents a promising scaffold for the development of therapeutic agents targeting diseases driven by aberrant TGF-β signaling, such as various cancers and fibrotic conditions. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel ALK5 inhibitors. Further studies are warranted to fully characterize its kinase selectivity, in vivo efficacy, and safety profile.
References
Technical Guide: Biological Activity of Novel Thiazole Derivatives as ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor (TβRI), is a critical serine/threonine kinase that plays a central role in cellular signaling.[1] As a key component of the TGF-β signaling pathway, ALK5 is integral to a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and immune response regulation.[1][2] Dysregulation of the ALK5 signaling cascade has been strongly implicated in the progression of various severe pathologies, most notably cancer and fibrosis.[3][4][5]
In cancer, aberrant TGF-β signaling can promote tumor growth, invasion, and metastasis while suppressing the host's immune surveillance.[2][5][6][7] This makes the ALK5 pathway a compelling target for therapeutic intervention, particularly in the context of immunotherapy.[5][7] Consequently, the development of small molecule inhibitors that can selectively block the kinase activity of ALK5 is an attractive strategy in modern drug discovery.[3][5] Among the various chemical scaffolds explored, thiazole (B1198619) derivatives have emerged as a promising class of potent and selective ALK5 inhibitors, demonstrating significant potential for therapeutic applications.[6][7][8][9] This guide provides an in-depth overview of the biological activity of novel thiazole-based ALK5 inhibitors, detailing the underlying signaling pathway, quantitative inhibitory data, and the experimental protocols used for their evaluation.
The ALK5 Signaling Pathway
The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active kinase.[4][5] This binding event induces the recruitment and formation of a heteromeric complex with the type I receptor, ALK5.[1][4] Within this complex, TβRII phosphorylates ALK5 in its glycine-serine-rich (GS) domain, leading to the activation of ALK5's kinase domain.[1][4][5]
Once activated, ALK5 phosphorylates its primary downstream substrates, the receptor-regulated SMAD proteins, specifically SMAD2 and SMAD3.[1][4][5] These phosphorylated R-SMADs then dissociate from the receptor complex and bind to the common-mediator SMAD (co-SMAD), SMAD4.[1][4] The resulting heteromeric SMAD complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.[1][4][5] Thiazole-based inhibitors exert their effect by directly blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the entire downstream signaling cascade.[4]
Quantitative Biological Activity of Thiazole Derivatives
Recent drug discovery efforts have identified several novel thiazole derivatives with high potency against ALK5. These compounds exhibit inhibitory activity in the low nanomolar range, demonstrating their potential as effective therapeutic agents. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce kinase activity by 50%, is a key metric for comparison.
Below is a summary of the in vitro kinase inhibitory activities of selected novel thiazole derivatives and other reference ALK5 inhibitors.
| Compound | ALK5 IC50 (nM) | Assay Type | Reference |
| Thiazole Derivatives | |||
| Compound 29b | 3.7 | Not Specified | [6] |
| HM-279 (Compound 19f) | N/A | Potent Inhibitor | [7] |
| J-1155 | N/A | Effective | [9] |
| J-1156 | N/A | Effective | [9] |
| Reference Inhibitors | |||
| Galunisertib (LY2157299) | 50 | Not Specified | [5] |
| SB525334 | 14.3 | Cell-free | [10] |
| GW788388 | 18 | Cell-free | [10] |
| RepSox | 23 | ATP binding | [10] |
| SD-208 | 48 | Cell-free | [10] |
| LY364947 | 59 | Cell-free | [10] |
| SB431542 | 94 | Cell-free | [10] |
Note: "N/A" indicates that a specific IC50 value was not provided in the cited abstract, but the compound was described as a potent or effective inhibitor.
Experimental Protocols
The evaluation of novel ALK5 inhibitors requires robust and reproducible experimental methodologies. The following sections detail standard protocols for in vitro kinase assays and cell-based functional assays.
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate. The luminescent signal is directly proportional to kinase activity, allowing for the determination of inhibitor potency.[10][11]
4.1.1 Materials and Reagents
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
Test thiazole derivatives and control compounds
-
DMSO (for inhibitor dilution)[10]
4.1.2 Experimental Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test thiazole derivative in DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations (typically at 10-fold the final assay concentration). The final DMSO concentration should not exceed 1%.[11][12]
-
Reaction Setup: To the wells of a white assay plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) for controls.[11]
-
Master Mix: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the ALK5 peptide substrate. Add 12.5 µL of this mix to all wells.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of diluted recombinant ALK5 enzyme to all wells except the "negative control" or "blank" wells. The final reaction volume is 25 µL.[10][11]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[10][11]
-
ADP Detection (Part 1): Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[10]
-
ADP Detection (Part 2): Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[10]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[10]
Cell-Based TGF-β Induced Luciferase Reporter Assay
This assay assesses an inhibitor's ability to block ALK5 signaling within a cellular context. It uses a cell line engineered to express a luciferase reporter gene under the control of a SMAD-responsive promoter.
4.2.1 Materials and Reagents
-
Reporter cell line (e.g., A549 cells transfected with a SMAD-responsive luciferase reporter construct)[2]
-
Cell culture medium and serum
-
Test thiazole derivatives
-
Recombinant human TGF-β1[11]
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System, Promega)[11]
-
White, opaque 96-well cell culture plates[11]
-
Luminometer[11]
4.2.2 Experimental Procedure
-
Cell Seeding: Seed the reporter cell line into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay.[11]
-
Compound Treatment: The next day, replace the growth medium with a low-serum medium containing serial dilutions of the test thiazole derivative. Incubate for 1-2 hours.[11]
-
Stimulation: Add TGF-β1 to the wells to a final concentration of 1-5 ng/mL to stimulate the ALK5 pathway. Do not add TGF-β1 to negative control wells.[11]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[11]
-
Cell Lysis & Luciferase Assay: Wash the cells with PBS. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.[11]
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of TGF-β1-induced luciferase expression for each inhibitor concentration and determine the cellular IC50 value.[11]
Conclusion
Novel thiazole derivatives represent a highly promising class of ALK5 inhibitors, with several compounds demonstrating exceptional potency and selectivity in preclinical studies.[6][7] The inhibition of the TGF-β/ALK5 signaling pathway holds significant therapeutic potential for treating a range of diseases, including various cancers and fibrotic conditions.[3][4][5] The detailed experimental protocols provided herein offer a standardized framework for the rigorous evaluation and comparison of these emerging drug candidates. Continued optimization of the thiazole scaffold, guided by structure-activity relationship studies and robust biological evaluation, is expected to yield clinical candidates with favorable pharmacokinetic and safety profiles, ultimately offering new therapeutic options for patients with diseases driven by aberrant ALK5 signaling.[3][7]
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 6. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thiazole isomers as potential ALK5 inhibitors alleviate P2X7R-mediated inflammation during liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Unraveling the Selectivity Profile of Alk5-IN-80: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Alk5-IN-80, a potent inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting its therapeutic potential and potential off-target effects. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.
Quantitative Selectivity Profile
| Kinase Target | This compound IC50 (nM) | Representative ALK5 Inhibitor (Galunisertib) IC50 (nM) |
| ALK5 (TGFβR1) | 3.7 | 56 |
| ALK2 (ACVR1) | Data not available | >10,000 |
| ALK4 (ACVR1B) | Data not available | 129 |
| p38α (MAPK14) | Data not available | >10,000 |
| VEGFR2 (KDR) | Data not available | >10,000 |
| c-Src | Data not available | >10,000 |
| LCK | Data not available | >10,000 |
| And a panel of >400 other kinases | Data not available | Generally >1,000 |
Note: The IC50 value for this compound is specific to this compound. The selectivity panel data for Galunisertib is provided as a representative example of a selective ALK5 inhibitor and is sourced from publicly available data. The absence of data for this compound against other kinases highlights the need for comprehensive profiling.
Signaling Pathway Context
This compound targets the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in numerous diseases, particularly cancer and fibrosis. This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation and activation of its downstream effectors, SMAD2 and SMAD3.
Experimental Protocols
To determine the selectivity profile of a kinase inhibitor like this compound, a combination of biochemical and cellular assays is employed.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions. Further dilute the inhibitor solutions in the kinase assay buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO for control) to the wells of the 384-well plate.
-
Add 2.5 µL of the ALK5 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at its Km concentration) to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-SMAD2/3
This assay confirms the on-target activity of this compound in a cellular context by measuring the phosphorylation of the direct downstream target of ALK5.
Materials:
-
A TGF-β responsive cell line (e.g., HaCaT, A549)
-
Cell culture medium and fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2/3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-SMAD2/3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD2/3 or a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The phospho-SMAD2/3 signal should be normalized to the total SMAD2/3 or loading control signal.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor.
This guide provides a foundational understanding of the selectivity profile of this compound. For a definitive assessment, a comprehensive kinase panel screening of this compound is recommended. The provided protocols and workflows serve as a practical resource for researchers investigating the therapeutic potential of this and other ALK5 inhibitors.
In-Depth Technical Guide: The Effect of Alk5-IN-80 on SMAD2/3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alk5-IN-80, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), and its downstream effect on the phosphorylation of SMAD2 and SMAD3. This document is intended to serve as a detailed resource, outlining the mechanism of action, quantitative data, and experimental protocols relevant to the study of this compound.
Core Principles of the TGF-β/ALK5/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a fundamental cellular communication system that governs a wide array of biological processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of this pathway is a known contributor to the pathogenesis of various diseases, including cancer and fibrosis.[2][3]
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII).[1] This binding event triggers the recruitment and phosphorylation of the type I receptor, ALK5.[1][4] The activated ALK5 kinase then phosphorylates the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3.[2][4] These phosphorylated SMADs form a heteromeric complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6][7][8]
This compound is a small molecule inhibitor that selectively targets the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[2][3]
Caption: TGF-β/ALK5 signaling and this compound inhibition.
Quantitative Data on ALK5 Inhibition
The potency of ALK5 inhibitors is typically determined through in vitro kinase assays and cellular assays that measure the inhibition of SMAD2/3 phosphorylation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the inhibitor's efficacy.
| Inhibitor | IC50 (ALK5 Kinase Activity) | IC50 (p-SMAD2/3 in cells) | Cell Line |
| This compound | 3.7 nM[9] | Not specified | Not specified |
| TP0427736 | 2.72 nM[10] | 8.68 nM[10] | A549[10] |
| RepSox | 23 nM (ATP binding), 4 nM (autophosphorylation)[10] | Not specified | Not specified |
| SB525334 | 14.3 nM[10] | Not specified | Not specified |
| SB505124 | 47 nM[10] | Not specified | Not specified |
| GW788388 | 18 nM[10] | Not specified | Not specified |
| SD-208 | 48 nM[10] | Not specified | Not specified |
| Galunisertib (LY2157299) | 56 nM[10] | Not specified | Not specified |
| GW6604 | 140 nM (autophosphorylation)[11] | 500 nM (PAI-1 transcription)[11] | Not specified |
Detailed Experimental Protocols
Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Caption: Experimental workflow for Western blot analysis.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., A549, HaCaT, HepG2) in recommended media and conditions.[12]
-
Seed cells in multi-well plates to reach 70-80% confluency at the time of the experiment.
-
Serum-starve the cells overnight to reduce basal signaling.[13]
-
Pre-treat cells with a range of this compound concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.[13][14]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Incubate on ice, then centrifuge to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[14]
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.[14]
-
Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[14]
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.[12][14] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and apply an ECL substrate for chemiluminescent detection.[14]
-
Capture the signal using an imaging system and perform densitometric analysis to quantify band intensities.[14][15] Normalize the phospho-SMAD2/3 signal to total SMAD2/3 or the loading control.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Participation of the SMAD2/3 signalling pathway in the down regulation of megalin/LRP2 by transforming growth factor beta (TGF-ß1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. SMAD2/3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Pharmacokinetics of Alk5-IN-80
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and a representative framework for the pharmacokinetic evaluation of the novel ALK5 inhibitor, Alk5-IN-80. As of the date of this publication, specific in vivo pharmacokinetic data for this compound is not publicly available. Therefore, this guide outlines the typical methodologies and expected data based on studies of analogous small molecule ALK5 inhibitors.
Introduction to this compound
This compound (also identified as Compound 29b) is a novel and potent selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[1] Dysregulation of this pathway is implicated in the progression of various diseases, notably cancer and fibrosis.[2][3] ALK5 inhibitors block the signaling cascade at a crucial juncture, preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.[1][4] this compound has demonstrated high in vitro potency, making it a compound of significant interest for further preclinical development.
Quantitative Data Summary
The primary known quantitative measure for this compound is its half-maximal inhibitory concentration (IC50) against the ALK5 kinase. Comprehensive pharmacokinetic parameters, which describe the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo, are yet to be published. The table below summarizes the known in vitro data and lists the key in vivo parameters that require determination.
| Parameter | Value | Assay System / Species | Reference |
| In Vitro Potency | |||
| ALK5 IC50 | 3.7 nM | Kinase Inhibition Assay | |
| In Vivo Pharmacokinetics | |||
| Cmax (Maximum Concentration) | To Be Determined | e.g., Mouse, Rat | |
| Tmax (Time to Cmax) | To Be Determined | e.g., Mouse, Rat | |
| AUC (Area Under the Curve) | To Be Determined | e.g., Mouse, Rat | |
| T½ (Half-life) | To Be Determined | e.g., Mouse, Rat | |
| CL (Clearance) | To Be Determined | e.g., Mouse, Rat | |
| Vd (Volume of Distribution) | To Be Determined | e.g., Mouse, Rat | |
| F (Oral Bioavailability) | To Be Determined | e.g., Mouse, Rat |
Signaling Pathway and Mechanism of Action
This compound is designed to competitively bind to the ATP-binding pocket of the ALK5 kinase domain. This action inhibits the TGF-β-induced phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade that leads to the transcription of target genes involved in tumorigenesis and fibrosis.
Experimental Protocols for Pharmacokinetic Studies
The following protocols are representative of the standard procedures used to characterize the pharmacokinetic profile of a novel small molecule kinase inhibitor like this compound.
Animal Models
-
Species: Typically, initial pharmacokinetic studies are conducted in two rodent species, such as male Sprague-Dawley rats and male BALB/c mice.[5]
-
Housing: Animals are housed in controlled environments with standard diet and water ad libitum. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dosing and Administration
-
Formulation: this compound is typically formulated as a solution or suspension for administration. A common vehicle for oral dosing might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intravenous administration, a more soluble formulation is required.
-
Routes of Administration:
-
Intravenous (IV) Bolus: To determine fundamental parameters like clearance and volume of distribution. A typical dose might be 1-5 mg/kg.
-
Oral Gavage (PO): To assess oral absorption and determine bioavailability. Doses may range from 10 to 100 mg/kg depending on the anticipated potency and toxicity.
-
-
Dose Groups: Studies typically involve multiple animals per time point to construct a full concentration-time curve.
Sample Collection
-
Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from a suitable vessel (e.g., tail vein in mice, jugular vein in rats) at predetermined time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are then stored at -80°C until analysis.
-
Excreta Collection: For mass balance studies, urine and feces are collected at intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.
Bioanalytical Method
-
Technique: Quantification of this compound in plasma and other biological matrices is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6] This technique offers high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation step is commonly used to extract the drug from plasma samples. This involves adding a solvent like acetonitrile (B52724) to the plasma, vortexing, and centrifuging to remove precipitated proteins.
-
Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is a highly potent inhibitor of ALK5 with significant therapeutic potential. While its in vitro activity is established, a thorough characterization of its pharmacokinetic properties is a critical next step in its preclinical development. The experimental framework outlined in this guide provides a standard pathway for determining the ADME profile of this compound. The data generated from these studies will be essential for understanding the compound's disposition in the body, enabling the design of efficacious and safe dosing regimens for subsequent pharmacodynamic and toxicology studies, and ultimately, for advancing this promising compound towards clinical evaluation.
References
- 1. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 5. d-nb.info [d-nb.info]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Alk5-IN-80
These application notes provide detailed protocols for the in vitro characterization of Alk5-IN-80, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). The following protocols are intended for researchers, scientists, and drug development professionals to assess the biochemical and cellular activity of this compound.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[1][2] The TGF-β signal is transduced through a receptor complex composed of type I (e.g., ALK5) and type II serine/threonine kinases.[1][3] Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD2 and SMAD3).[1][3] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][3] As a key mediator in this pathway, ALK5 is an attractive target for therapeutic intervention. The following protocols describe standard in vitro methods to assess the inhibitory activity of this compound.
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the mechanism of action of this compound.
Data Presentation
The inhibitory activity of ALK5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table provides reference IC50 values for several known ALK5 inhibitors, which can be used to benchmark the potency of this compound.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| A-83-01 | 12 | Cell-free kinase assay (ALK5-TD) | [4] |
| SB525334 | 14.3 | Cell-free | [5] |
| GW788388 | 18 | Cell-free | [5] |
| RepSox | 23 | ATP binding to ALK5 | [5] |
| SD-208 | 48 | Cell-free | [5] |
| LY364947 | 59 | Cell-free | [5] |
| SB431542 | 94 | Cell-free | [5] |
| GW6604 | 140 | ALK5 autophosphorylation assay | [4] |
Experimental Protocols
Biochemical ALK5 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of recombinant human ALK5 by quantifying the amount of ADP produced in the kinase reaction.[5] The luminescent signal is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human ALK5 (TGFβR1) kinase
-
ALK5 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[5]
-
White, opaque 96-well or 384-well plates[5]
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for the in vitro ALK5 ADP-Glo™ kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.[5] Further dilute the inhibitor solutions in Kinase Assay Buffer.
-
Dilute the recombinant ALK5 enzyme in Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically via an enzyme titration.[5]
-
Prepare a solution containing the ALK5 peptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km value for ALK5.[1]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution or DMSO (for positive and negative controls) to the wells of the assay plate.[5]
-
Add 10 µL of the diluted ALK5 enzyme solution to each well, except for the "no enzyme" blank controls. For blank wells, add 10 µL of Kinase Assay Buffer.[5]
-
Initiate the kinase reaction by adding 10 µL of the pre-mixed substrate and ATP solution.[5]
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[5]
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[5]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a suitable nonlinear regression model.
-
Cell-Based TGF-β Dependent Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of the SMAD complex in a cellular context.[4]
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound
-
Recombinant Human TGF-β1[9]
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System, Promega)[1]
-
White, opaque 96-well cell culture plates[1]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[1]
-
-
Compound Treatment:
-
Stimulation:
-
Add TGF-β1 to the wells to a final concentration of 1-5 ng/mL.[1] Do not add TGF-β1 to negative control wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[1]
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of this compound and determine the IC50 value.[1]
-
Western Blot for Phospho-SMAD2 Inhibition
This protocol directly assesses the ability of this compound to inhibit the phosphorylation of SMAD2, a direct downstream target of ALK5.
Materials and Reagents:
-
Cells responsive to TGF-β
-
This compound stock solution (e.g., 10 mM in DMSO)[9]
-
Recombinant Human TGF-β1[9]
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]
-
Primary antibodies: anti-pSmad2 (Ser465/467) and anti-total Smad2[9]
-
HRP-conjugated secondary antibody[9]
-
Chemiluminescent substrate[9]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to be 70-80% confluent at the time of treatment.[9]
-
Optionally, serum-starve the cells for 4-24 hours to reduce basal signaling.[9]
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[9]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[9]
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or similar protein assay.
-
-
Western Blotting:
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[9]
-
Incubate the membrane with primary antibodies against phospho-SMAD2 and total SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD2 and total SMAD2.
-
Normalize the phospho-SMAD2 signal to the total SMAD2 signal to determine the extent of inhibition at different concentrations of this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Alk5-IN-80 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-80 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, notably fibrosis and cancer. ALK5, a serine/threonine kinase, is the principal type I receptor for TGF-β. Upon ligand binding, the TGF-β type II receptor (TβRII) phosphorylates and activates ALK5, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound, by inhibiting ALK5, offers a powerful tool for investigating the physiological and pathological roles of the TGF-β pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade. This targeted inhibition makes this compound a valuable molecular probe for studying TGF-β-mediated cellular events and a potential therapeutic agent for diseases driven by excessive TGF-β signaling.
Data Presentation
The inhibitory activity of this compound has been characterized, demonstrating high potency against its target.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | ALK5 | Kinase Assay | 3.7 |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic for testing this compound, the following diagrams are provided.
Experimental Protocols
The following protocols are provided as a guide for assessing the activity of this compound in cell-based assays. These are general protocols and should be optimized for specific cell types and experimental conditions.
Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition
This assay directly measures the ability of this compound to inhibit the phosphorylation of SMAD2 and SMAD3, the immediate downstream targets of ALK5.
Materials:
-
TGF-β responsive cell line (e.g., HaCaT, A549, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours. A starting range around the IC50 of 3.7 nM is recommended for initial experiments.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes to induce SMAD phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-SMAD levels to total SMAD and the loading control.
Protocol 2: Luciferase Reporter Assay for TGF-β-Dependent Transcription
This assay quantifies the transcriptional activity of the SMAD complex by using a luciferase reporter gene under the control of a TGF-β responsive promoter element (e.g., CAGA box repeats).
Materials:
-
Cell line suitable for transfection (e.g., HEK293T, HaCaT)
-
Luciferase reporter plasmid with a SMAD-responsive element (e.g., pGL3-(CAGA)12-luc)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant Human TGF-β1
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 24- or 48-well plate. Co-transfect with the SMAD-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Inhibitor Pre-treatment: After 24 hours, replace the medium and pre-treat the cells with a dilution series of this compound for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (1-10 ng/mL) for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of this compound and determine the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method measures the mRNA levels of known TGF-β target genes to assess the downstream effects of ALK5 inhibition by this compound.
Materials:
-
TGF-β responsive cell line
-
This compound
-
Recombinant Human TGF-β1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
Procedure:
-
Cell Treatment: Treat cells with this compound and/or TGF-β1 for a specified time (e.g., 4-24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Conclusion
This compound is a highly potent inhibitor of ALK5, making it an invaluable tool for the study of TGF-β signaling. The protocols outlined above provide a framework for characterizing the cellular activity of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively investigate the role of ALK5 in various biological and pathological processes. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure the validity of the results.
References
Application Notes and Protocols for ALK5 Inhibitors in Animal Models
Note to the Reader: As of December 2025, publicly available data from in vivo animal model studies for the specific compound Alk5-IN-80 is limited. The information presented herein is based on published studies of other potent and selective ALK5 inhibitors, such as GW6604 and LY-364947 . These notes and protocols are intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of ALK5 inhibitors. When data for this compound becomes available, these templates can be adapted accordingly.
Introduction to ALK5 Inhibition in Disease Models
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in a wide range of cellular processes. Its dysregulation is a key factor in the progression of various diseases, including fibrosis and cancer. The Activin receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor (TGFβRI), is a serine/threonine kinase that acts as a primary transducer of the TGF-β signal. Upon ligand binding, ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, leading to the transcription of target genes involved in tissue remodeling and cell growth.
Inhibition of ALK5 is a promising therapeutic strategy to counteract the pathological effects of excessive TGF-β signaling. Small molecule inhibitors of ALK5 have been shown to be effective in various preclinical animal models of disease.
Data Presentation: In Vivo Efficacy of Representative ALK5 Inhibitors
The following tables summarize quantitative data from animal model studies of well-characterized ALK5 inhibitors. This data provides a framework for the anticipated efficacy of novel ALK5 inhibitors like this compound.
Table 1: In Vivo Efficacy of GW6604 in a Rat Model of Liver Fibrosis [1][2][3]
| Parameter | Vehicle Control | GW6604 (80 mg/kg, p.o., b.i.d.) | Percent Reduction |
| Collagen IA1 mRNA | Elevated | Reduced | 50-75% |
| Collagen IA2 mRNA | Elevated | Reduced | 50-75% |
| Collagen III mRNA | Elevated | Reduced | 50-75% |
| TIMP-1 mRNA | Elevated | Reduced | 50-75% |
| TGF-β mRNA | Elevated | Reduced | 50-75% |
| Mortality | Present | Prevented | 100% |
Table 2: In Vivo Efficacy of a Targeted LY-364947 Conjugate in a Mouse Model of Acute Liver Injury [4][5]
| Parameter | CCl4 + Vehicle | CCl4 + LY-conjugate (650 µg/kg/day) |
| Collagen I Deposition | Increased | Significantly Reduced |
| Collagen III Deposition | Increased | Significantly Reduced |
| Fibronectin Deposition | Increased | Significantly Reduced |
| CTGF Expression | Increased | Inhibited |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating ALK5 inhibitors in animal models.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of ALK5 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating ALK5 inhibitors. These can be adapted for the study of this compound.
Protocol 1: Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model in Rats
Objective: To evaluate the therapeutic efficacy of an ALK5 inhibitor in a chronic model of liver fibrosis.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-225 g
Induction of Fibrosis:
-
Administer dimethylnitrosamine (DMN) at a dose of 10 mg/kg via intraperitoneal (i.p.) injection for three consecutive days per week for four weeks.
Treatment Protocol:
-
Following the initial two weeks of DMN administration, randomize the animals into two groups:
-
Vehicle Control Group: Receive vehicle (e.g., 20% HCl 1N, 80% hydroxypropyl-methylcellulose (0.5%), Tween 80 (5%), adjusted to pH 4).
-
ALK5 Inhibitor Group: Receive the ALK5 inhibitor (e.g., GW6604 at 80 mg/kg) administered orally (p.o.) twice daily (b.i.d.) for the subsequent two weeks.
-
-
Continue DMN administration during the treatment period.
-
Monitor the animals daily for clinical signs of distress and mortality.
Endpoint Analysis:
-
At the end of the four-week study, euthanize the animals.
-
Collect liver tissue for analysis.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Sirius Red to assess the extent of fibrosis and collagen deposition.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-fibrotic genes such as Collagen IA1, Collagen IA2, Collagen III, TIMP-1, and TGF-β.
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model in Mice
Objective: To assess the anti-fibrotic activity of an ALK5 inhibitor in an acute model of liver injury.
Animal Model:
-
Species: Male C57/Bl6 mice
-
Weight: 20-22 g
Induction of Injury:
-
Administer a single intraperitoneal (i.p.) injection of CCl4 at a dose of 1 ml/kg, diluted in olive oil.
Treatment Protocol:
-
Immediately following CCl4 injection, begin treatment with the ALK5 inhibitor or vehicle control.
-
For a targeted delivery approach, an ALK5 inhibitor conjugate (e.g., LY-364947-M6PHSA) can be administered intravenously at a dose equivalent to 650 µg/kg/day of the free drug.
-
Continue treatment for the duration of the study (e.g., 72 hours).
Endpoint Analysis:
-
At 72 hours post-CCl4 injection, euthanize the animals.
-
Collect liver tissue for analysis.
-
Immunohistochemistry: Fix liver tissue in formalin, embed in paraffin, and perform immunohistochemical staining for markers of fibrosis such as Collagen I, Collagen III, and Fibronectin.
-
Western Blot Analysis: Homogenize liver tissue to extract total protein. Perform Western blot analysis to detect the expression levels of proteins such as Connective Tissue Growth Factor (CTGF) and phosphorylated SMAD2/3.
These detailed application notes and protocols provide a comprehensive starting point for researchers to design and execute in vivo studies with ALK5 inhibitors. As more information becomes available for this compound, these guidelines can be specifically tailored to its pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
Application of Alk5-IN-80 in Oncology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-80 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). In the context of cancer, the TGF-β pathway has a dual role; it can act as a tumor suppressor in the early stages of disease, while in advanced stages, it often promotes tumor progression, metastasis, and immunosuppression.[2] Inhibition of ALK5 with this compound presents a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β. These application notes provide a comprehensive overview of the use of this compound in oncology research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding pocket of the ALK5 receptor, it prevents the phosphorylation of the downstream effector proteins SMAD2 and SMAD3. This inhibition blocks the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation to the nucleus, thereby preventing the transcription of TGF-β target genes. With a half-maximal inhibitory concentration (IC50) of 3.7 nM, this compound is a highly potent inhibitor of ALK5.[1]
Signaling Pathway
The canonical TGF-β signaling pathway, which is inhibited by this compound, is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in various cellular processes.
Quantitative Data
| Parameter | Value/Observation | Model System | Reference |
| IC50 (this compound) | 3.7 nM | Biochemical Assay | [1] |
| In Vivo Efficacy (Generic ALK5 Inhibitor) | 3-fold increase in tumor enhancement on MRI | MMTV-PyMT Mice (Breast Cancer) | [3] |
| In Vivo Efficacy (Generic ALK5 Inhibitor) | Dose-dependent enhancement of Indocyanine Green (ICG) fluorescent signal in tumors (0.5, 1, 2, and 4 mg/kg) | MMTV-PyMT Mice (Breast Cancer) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and cellular effects of this compound. These protocols are based on established methodologies for other well-characterized ALK5 inhibitors and can be adapted for use with this compound.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation
Objective: To directly assess the inhibitory effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2 and SMAD3.
Materials:
-
Cancer cell line responsive to TGF-β
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Methodology:
-
Xenograft Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth every 2-3 days by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., daily or twice daily).
-
Monitoring and Endpoints: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in oncology. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The protocols provided herein offer a framework for assessing the anti-cancer potential of this compound. Further investigation into its efficacy across various cancer models is warranted to fully elucidate its therapeutic potential.
References
protocol for preparing Alk5-IN-80 for oral administration in mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and oral administration of Alk5-IN-80, a selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5), for in vivo studies in mice. The following procedures are based on established methods for similar small molecule inhibitors and aim to ensure consistent and reliable results.
Introduction
This compound is a potent small molecule inhibitor of ALK5, a key transmembrane serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of the TGF-β/ALK5 pathway is implicated in a variety of pathological conditions, including fibrosis and cancer. The oral bioavailability of ALK5 inhibitors makes them valuable tools for preclinical research in mouse models. This protocol outlines two common methods for preparing this compound for oral gavage.
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production. This compound acts by competitively inhibiting the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Alk5-IN-34 | Tumor Xenograft | 75 - 150 mg/kg | Oral Gavage | Twice Daily | [1] |
| GW6604 | Liver Fibrosis (rats) | 40 - 80 mg/kg | Oral (p.o.) | Once or Twice Daily | [2] |
| EW-7197 | Renal Fibrosis | 5 mg/kg | Oral | Daily | [3] |
| RepSox | Gastrointestinal Motility | 3 - 10 mg/kg/day | Intragastric (i.g.) | Daily | [4] |
Experimental Protocols
The following protocols provide two distinct methods for the preparation of this compound for oral administration in mice. The choice of vehicle will depend on the solubility of this compound and the specific requirements of the study. It is recommended to perform a small-scale solubility test before preparing the bulk formulation.
Protocol 1: Suspension in Carboxymethylcellulose (CMC)
This protocol is suitable for compounds that are poorly soluble in aqueous solutions and can be administered as a suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible or rigid)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously.
-
Continue stirring until the CMC is fully dissolved. This may take several hours. The solution can be heated gently (to no more than 40-50°C) to aid dissolution.
-
Allow the solution to cool to room temperature before use.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dosage (mg/kg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to achieve the final desired concentration, vortexing continuously to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.
-
Prepare the dosing solution fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the prepared this compound suspension into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution. The volume administered should not exceed 10 mL/kg of the animal's body weight.[1]
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Solubilization in a Co-solvent Vehicle
This protocol is adapted from a method used for another orally active ALK5 inhibitor, Alk5-IN-34, and is suitable for compounds that require a co-solvent system for solubilization.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible or rigid)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (by volume).
-
In a sterile tube, add the required volume of DMSO.
-
Add the PEG300 and Tween-80 and vortex thoroughly.
-
Add the sterile saline and vortex again to ensure a homogenous solution.
-
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension or solution.
-
If necessary, sonicate the preparation for a few minutes to aid in dispersion or dissolution.
-
Prepare the formulation fresh daily. If short-term storage is necessary, keep it at 4°C and protect it from light. Before administration, bring the solution to room temperature and vortex thoroughly.
-
-
Administration:
-
Follow the same administration procedure as described in Protocol 1, step 3.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using this compound in a mouse model.
Caption: General experimental workflow for an in vivo study with this compound.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Monitor animals closely for any adverse reactions following administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβR-1/ALK5 inhibitor RepSox induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Study of Alk5-IN-80
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alk5-IN-80 and TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a key factor in the progression of various diseases, notably fibrosis and cancer.[2][3][4][5] The TGF-β signal is transduced through a receptor complex consisting of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TβRII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3. These proteins form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
This compound is a potent and selective small molecule inhibitor of ALK5 with an IC50 of 3.7 nM. By selectively blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade. This targeted mechanism makes this compound a promising candidate for therapeutic intervention in diseases driven by excessive TGF-β signaling. These application notes provide a detailed workflow and protocols for evaluating the in vivo efficacy of this compound in a preclinical cancer model.
ALK5 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical TGF-β/ALK5 signaling pathway and the mechanism of inhibition by this compound.
In Vivo Efficacy Study Workflow
A typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model is outlined below. This workflow includes animal model establishment, drug administration, monitoring of tumor growth, and terminal endpoint analysis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vivo activity of this compound.
Protocol 1: Murine Xenograft Model for Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Materials:
-
Human cancer cell line known to be responsive to TGF-β signaling (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer).
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Matrigel™ Basement Membrane Matrix.
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Surgical tools and calipers.
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (administered orally, once daily).
-
Group 2: this compound (e.g., 30 mg/kg, administered orally, once daily).
-
Group 3: this compound (e.g., 100 mg/kg, administered orally, once daily).
-
-
Data Collection: Continue daily dosing and monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days or until tumors in the control group reach the predetermined endpoint).
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process them for pharmacodynamic analysis (see Protocols 2 and 3).
Protocol 2: Western Blot Analysis of Tumor Tissue
Objective: To assess the inhibition of ALK5 signaling in tumor tissue by measuring the levels of phosphorylated SMAD2 (pSMAD2).
Materials:
-
Excised tumor tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-SMAD2, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Tissue Lysis: Homogenize a portion of the frozen tumor tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the resulting lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize pSMAD2 levels to total SMAD2 or a loading control like GAPDH.
Protocol 3: Immunohistochemistry (IHC) Analysis
Objective: To visualize the expression and localization of pSMAD2 within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Citrate (B86180) buffer for antigen retrieval.
-
Primary antibody: anti-pSMAD2 (Ser465/467).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections and rehydrate through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Immunostaining: Incubate sections with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Detection and Counterstaining: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate to visualize the staining (brown precipitate). Counterstain with hematoxylin.
-
Imaging: Dehydrate the sections, mount with coverslips, and analyze using a light microscope.
Representative Data Presentation
The following tables summarize potential quantitative data from an in vivo efficacy study of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System |
|---|---|---|
| IC₅₀ (ALK5 Kinase) | 3.7 nM | Biochemical Kinase Assay |
| IC₅₀ (Cellular pSMAD2) | ~50 nM | Cellular Assay (e.g., A549 cells) |
Note: Cellular IC50 is an estimated value for illustrative purposes.
Table 2: Representative In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 1520 ± 185 | - | 21.5 ± 0.8 |
| This compound | 30 | 851 ± 110 | 44% | 21.2 ± 0.9 |
| This compound | 100 | 486 ± 75 | 68% | 20.9 ± 0.7 |
Data are representative and should be determined experimentally. TGI is calculated relative to the vehicle control group.
Table 3: Representative In Vivo Pharmacodynamic (PD) Biomarker Modulation
| Treatment Group | Dose (mg/kg, p.o.) | Relative pSMAD2/Total SMAD2 Ratio in Tumors (Normalized to Vehicle) |
|---|---|---|
| Vehicle Control | - | 1.00 |
| This compound (3h post-dose) | 30 | 0.35 |
| This compound (3h post-dose) | 100 | 0.12 |
Data are representative, based on Western Blot analysis of tumor lysates collected at a single timepoint.
Conclusion
This compound is a highly potent inhibitor of the TGF-β signaling pathway. Its ability to effectively block SMAD2 phosphorylation translates into significant potential for anti-tumor and anti-fibrotic effects. The comprehensive protocols and workflow detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound in relevant preclinical models. Further investigation into its pharmacokinetics, safety profile, and efficacy in various disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK5-IN-8 Datasheet DC Chemicals [dcchemicals.com]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: qPCR Analysis of Target Gene Expression Following Alk5-IN-80 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a known driver in the pathogenesis of numerous diseases, particularly in fibrosis and cancer. The TGF-β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TβRII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to modulate the transcription of target genes.[1]
Alk5-IN-80 is a potent and selective small molecule inhibitor of ALK5 with a reported IC50 of 3.7 nM.[2] By targeting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade. This makes this compound a valuable research tool for investigating the role of TGF-β signaling in various biological and pathological processes, as well as a potential therapeutic agent for diseases driven by aberrant TGF-β activity.
This document provides detailed protocols for utilizing this compound in cell-based assays to analyze its effect on the expression of downstream target genes using quantitative polymerase chain reaction (qPCR).
Signaling Pathway and Experimental Workflow
To understand the context of this experimental approach, it is essential to visualize the TGF-β/ALK5 signaling pathway and the workflow for qPCR analysis.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on TGF-β-induced gene expression.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma cells, HaCaT human keratinocytes, or primary fibroblasts) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells have adhered, wash them with sterile phosphate-buffered saline (PBS) and replace the growth medium with a serum-free or low-serum (0.5%) medium. Incubate for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). A vehicle control (DMSO at the same final concentration) must be included. Remove the starvation medium and add the medium containing this compound or vehicle. Pre-incubate the cells for 1 hour at 37°C.
-
TGF-β Stimulation: Prepare a solution of recombinant human TGF-β1 in a serum-free medium. Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Include an unstimulated control group (vehicle only, no TGF-β1).
-
Incubation: Incubate the plates for the desired time period to allow for target gene transcription (e.g., 6, 12, or 24 hours). The optimal incubation time may vary depending on the target gene.
Part 2: RNA Extraction and cDNA Synthesis
-
RNA Isolation: At the end of the incubation period, aspirate the medium and wash the cells with cold PBS. Isolate total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's protocol. It is crucial to include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is considered indicative of pure RNA. RNA integrity can be further assessed using an Agilent Bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
Part 3: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers for the target and reference genes, nuclease-free water, and the cDNA template.
-
Primer Design: Design or obtain validated primers for target genes known to be regulated by the TGF-β/ALK5 pathway. Examples of target genes include:
-
Inhibitory feedback gene: SMAD7.
-
Reference genes (housekeeping genes): GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase), ACTB (Beta-Actin).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Controls: Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to ensure the absence of genomic DNA amplification.
Part 4: Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each sample and gene.
-
Normalization: Normalize the Ct values of the target genes to the Ct values of a stable reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate Relative Expression: Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol). The fold change in gene expression is then calculated as 2-ΔΔCt.
Data Presentation
The following table presents hypothetical data from a qPCR experiment investigating the effect of this compound on the expression of TGF-β target genes in A549 cells stimulated with 5 ng/mL TGF-β1 for 12 hours.
| Treatment Group | Target Gene | Average Ct | ΔCt (Normalized to GAPDH) | ΔΔCt (Relative to Vehicle + TGF-β) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | GAPDH | 20.5 | - | - | - |
| SERPINE1 | 28.0 | 7.5 | - | - | |
| COL1A1 | 30.2 | 9.7 | - | - | |
| SMAD7 | 26.8 | 6.3 | - | - | |
| Vehicle + TGF-β1 | GAPDH | 20.6 | - | 0.00 | 1.00 |
| SERPINE1 | 22.1 | 1.5 | 0.00 | 1.00 | |
| COL1A1 | 24.3 | 3.7 | 0.00 | 1.00 | |
| SMAD7 | 24.5 | 3.9 | 0.00 | 1.00 | |
| This compound (30 nM) + TGF-β1 | GAPDH | 20.4 | - | - | - |
| SERPINE1 | 27.5 | 7.1 | 5.6 | 0.02 | |
| COL1A1 | 29.8 | 9.4 | 5.7 | 0.02 | |
| SMAD7 | 26.2 | 5.8 | 1.9 | 0.27 |
Table 1: Quantitative PCR Analysis of TGF-β Target Gene Expression. The data demonstrates that TGF-β1 stimulation significantly upregulates the expression of SERPINE1, COL1A1, and SMAD7. Pre-treatment with this compound markedly inhibits this TGF-β1-induced gene expression, indicating effective blockade of the ALK5 signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to quantitatively assess the inhibitory activity of this compound on the TGF-β/ALK5 signaling pathway. By measuring the modulation of downstream target gene expression, these methods allow for the precise characterization of the compound's potency and efficacy in a cellular context. The presented data, though hypothetical, illustrates the expected outcome of such an experiment, where this compound effectively reverses the pro-fibrotic and feedback gene expression changes induced by TGF-β. This approach is fundamental for the preclinical evaluation of ALK5 inhibitors in drug discovery and for elucidating the intricate roles of TGF-β signaling in health and disease.
References
Troubleshooting & Optimization
Alk5-IN-80 solubility and stability issues
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility and stability challenges encountered when working with the selective ALK5 inhibitor, Alk5-IN-80.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective and potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and fibrosis.[2][3] this compound exerts its effect by binding to the ATP-binding site of ALK5, blocking its kinase activity and thereby inhibiting the entire downstream signaling cascade.[4]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound and similar hydrophobic small molecules is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] For optimal results, it is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q3: How should I prepare a stock solution of this compound?
To ensure complete dissolution and accurate concentration, please follow the detailed "Protocol for Preparation of this compound Stock Solution" in the Experimental Protocols section. The general steps involve carefully weighing the compound, adding the calculated volume of anhydrous DMSO, and facilitating dissolution using vortexing and, if necessary, brief sonication or gentle warming.
Q4: How should I store the solid compound and its stock solutions?
Proper storage is critical to maintain the stability and activity of this compound. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store aliquots tightly sealed and protected from light.
Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous cell culture medium. What can I do to prevent this?
This is a common issue with hydrophobic compounds exceeding their aqueous solubility limit. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Your working concentration may be too high for the aqueous medium. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.
-
Modify Dilution Technique: Add the DMSO stock solution to your aqueous buffer or medium dropwise while gently swirling or vortexing. This gradual addition can help prevent immediate precipitation.
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.
-
Brief Sonication: After dilution, briefly sonicate the working solution to help redissolve any microscopic precipitates.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally <0.1%, but not exceeding 0.5%) as high solvent concentrations can both be toxic to cells and affect compound solubility.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Solid Compound | 1. Hygroscopic DMSO: The DMSO used has absorbed water from the atmosphere. 2. Insufficient Mixing: The compound has not been fully solubilized. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Use ultrasonication and gentle warming (not to exceed 40°C) to aid in dissolution. Ensure the solution is clear before use. |
| Precipitation in Cell Culture Medium | 1. Exceeded Aqueous Solubility: The final concentration of the inhibitor is too high for the aqueous medium. 2. Poor Dilution Technique: Rapid addition of DMSO stock to the medium. | 1. Lower the final working concentration. Perform a solubility test in your specific medium. 2. Add the DMSO stock dropwise to pre-warmed (37°C) medium while gently mixing. Visually inspect for precipitation. |
| Inconsistent Results or Loss of Activity | 1. Compound Degradation: Improper storage of stock solution (e.g., repeated freeze-thaw cycles, exposure to light). 2. Instability in Culture Medium: The compound may degrade over the course of a long-term experiment at 37°C. | 1. Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability. 2. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. Assess stability in your specific medium if necessary. |
| Unexpected Cell Toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Off-Target Effects: The inhibitor concentration may be too high, leading to effects on other kinases or cellular processes. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Always run a vehicle control with the same final DMSO concentration. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following tables provide data for other well-characterized ALK5 inhibitors and general storage guidelines that serve as a valuable reference.
Table 1: Solubility of Structurally Related ALK5 Inhibitors
| Compound | Solvent | Solubility |
|---|---|---|
| Alk5-IN-34 | DMSO | 100 mg/mL (241.85 mM) |
| SB 525334 | DMSO | 50 mg/mL (145.59 mM) |
| ALK5 Inhibitor II (RepSox) | DMSO | >98% Purity |
Note: The use of ultrasonication may be required to achieve maximum solubility. It is highly recommended to use fresh, anhydrous DMSO.
Table 2: General Recommended Storage Conditions for Small Molecule Inhibitors
| Form | Storage Temperature | Approximate Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| | -20°C | Up to 1 month | For short-term storage. Avoid repeated freeze-thaw cycles. |
Diagrams
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Bring the vial of this compound powder and the bottle of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Calculation Example: If the molecular weight (MW) of this compound is 450 g/mol , to make a 10 mM (0.01 mol/L) solution:
-
For 1 mg (0.001 g) of compound, the required volume of DMSO is:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 / 450) / 0.01 = 0.000222 L = 222 µL.
-
-
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the vial in a water bath or warm it gently to 37°C for 2-5 minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials (amber or wrapped in foil) and store at -80°C.
Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on the TGF-β signaling pathway by measuring the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT, A549, HepG2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant TGF-β1 ligand
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with low-serum (0.5%) or serum-free medium for 4-24 hours before treatment.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in the appropriate medium at various concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only, at the same final concentration as the highest inhibitor dose). Aspirate the medium from the cells and add the medium containing this compound or vehicle. Incubate for 1-2 hours at 37°C.
-
TGF-β Stimulation: Add recombinant TGF-β1 to the wells to a final concentration of 2-5 ng/mL (optimal concentration may vary by cell type). Do not add TGF-β1 to the unstimulated control well. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: To ensure equal loading, the membrane can be stripped and re-probed for total SMAD2/3 and a loading control like GAPDH. Quantify band intensities to determine the dose-dependent inhibition of TGF-β-induced SMAD2/3 phosphorylation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting inconsistent Alk5-IN-80 experimental results
Welcome to the technical support center for Alk5-IN-80. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this selective ALK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta type I receptor (TGF-βRI).[1][2] ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[2][3] Upon the binding of a TGF-β ligand, the TGF-β type II receptor (TGF-βRII) phosphorylates and activates ALK5.[1][4] The activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[1][2][4] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[2][4] this compound competitively binds to the ATP-binding pocket of ALK5, which prevents its phosphorylation activity and thereby blocks the canonical TGF-β signaling cascade.[1]
Q2: What is the IC50 value for this compound?
The reported IC50 value for this compound is 3.7 nM in a biochemical assay.[5][6] It is important to note that the effective concentration in cellular assays may be higher and should be determined empirically for each cell line and experimental condition.[5]
Q3: How should I prepare and store this compound?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Reconstitution: It is recommended to dissolve this compound in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1][7] To ensure the compound is fully dissolved, gentle warming and vortexing or sonication may be necessary.[1][7] It is advisable to use high-quality, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[7]
-
Storage: Solid this compound should be stored in a dry, dark place at -20°C for up to 3 years.[7] The DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][8] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months for long-term stability.[1][7][9]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: I am not observing the expected inhibition of TGF-β signaling (e.g., no change in p-Smad2/3 levels).
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.[5][8] |
| Compound Degradation | Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of activity.[1][8] Prepare a fresh stock solution from the solid compound and ensure proper storage of aliquots at -20°C or -80°C.[1][7] |
| Inactive TGF-β Ligand | The TGF-β ligand used for stimulation may be inactive. Test the ligand on a highly responsive cell line as a positive control.[1] |
| Low Cell Responsiveness | Confirm that your cell line expresses the necessary TGF-β receptors (ALK5 and TGFβ-RII) and shows a robust Smad2/3 phosphorylation response to TGF-β stimulation in the absence of the inhibitor.[1][5] |
| Incorrect Experimental Timeline | The timing of inhibitor pre-treatment and TGF-β stimulation is crucial. Ensure the inhibitor is added for a sufficient duration before TGF-β stimulation to allow for cell penetration and target engagement. A pre-treatment of 1-2 hours is often a good starting point.[7] The phosphorylation of Smad2/3 is a rapid event, typically peaking within 15 to 60 minutes of TGF-β stimulation.[10] |
| Low Assay Sensitivity | The readout may not be sensitive enough to detect changes. Consider using a more direct and sensitive assay, such as measuring p-Smad2/3 levels by Western blot, to confirm target engagement.[5] |
Issue 2: I am observing high cell toxicity or unexpected phenotypic changes.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | Exceeding the optimal concentration can lead to cytotoxicity.[8] Determine the IC50 for cell viability using an MTT or MTS assay to identify the toxic concentration range for your cells.[8][11] Use the lowest effective concentration determined from your dose-response experiments.[8] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to some cell lines.[8] Ensure the final DMSO concentration in your culture medium is consistent across all conditions and ideally below 0.1%.[8] |
| Off-Target Effects | While this compound is selective, high concentrations may inhibit other kinases. To confirm the observed effect is on-target, consider using a structurally unrelated ALK5 inhibitor (e.g., SB431542) or comparing the phenotype with that of ALK5 knockdown using siRNA or CRISPR.[10] |
| Inhibition of Basal Signaling | Some cell types may require a low level of basal TGF-β signaling for survival. Complete inhibition of this pathway could trigger apoptosis.[11] |
Issue 3: I am having issues with the solubility of this compound.
| Possible Cause | Suggested Solution |
| Precipitation in Aqueous Media | Small molecule inhibitors can have limited stability and may precipitate in aqueous solutions like cell culture media.[1] Prepare fresh media containing this compound for each experiment.[1] Perform serial dilutions of the DMSO stock in your culture medium to achieve the desired final concentration and ensure thorough mixing.[8] |
| Incomplete Dissolution in DMSO | The compound may not be fully solubilized in the DMSO stock. Use ultrasonication and gentle warming (not exceeding 40°C) to aid in dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.[12] |
| Hygroscopic DMSO | Using DMSO that has absorbed moisture can negatively impact solubility.[7] Use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.[7] |
Quantitative Data Summary
The following table summarizes key quantitative data for Alk5 inhibitors. Note that values can vary depending on the specific assay and experimental conditions.
| Parameter | This compound | Other ALK5 Inhibitors (for reference) |
| Biochemical IC50 | 3.7 nM[5][6] | GW6604: 140 nM[13] |
| Cellular IC50 | To be determined empirically | GW6604: 500 nM (for PAI-1 transcription)[13] |
| Recommended Starting Concentration Range (Cell-based assays) | 10 nM - 10 µM[5] | 10 nM - 10 µM[5] |
| Stock Solution Concentration | 10 mM in DMSO[1][7] | 10 mM in DMSO[1][7] |
| Storage (Solid) | -20°C (up to 3 years)[7] | -20°C (up to 3 years)[7] |
| Storage (DMSO Stock) | -20°C (up to 1 month), -80°C (up to 6 months)[7] | -20°C (up to 1 month), -80°C (up to 6 months)[7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation.
-
Cell Seeding and Serum Starvation: Plate cells to reach 80-90% confluency on the day of the experiment.[10] Once attached, wash the cells with PBS and replace the growth medium with serum-free or low-serum (0.5%) medium.[10] Incubate for 18-22 hours to reduce basal signaling.[10][11]
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium from a DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).[10] Aspirate the starvation medium and add the medium containing this compound or vehicle. Pre-incubate the cells for 1-2 hours at 37°C.[7][10]
-
TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5-10 ng/mL to all wells except the unstimulated control.[7][10] Incubate for 30-60 minutes at 37°C.[7]
-
Cell Lysis: Wash cells twice with ice-cold PBS.[11] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[11] Transfer the proteins to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10][11] Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425) overnight at 4°C.[10][11]
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11] Detect the signal using an ECL substrate.[10]
-
Normalization: Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[10][11]
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[8][10] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[10] Include a vehicle-only control and a no-cell (medium only) background control.[10] Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.[8]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[8]
-
Solubilization (for MTT): If using MTT, add the solubilization solution and mix thoroughly.[8]
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating Alk5-IN-80 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Alk5-IN-80.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and how does it work? A1: The primary target of this compound is the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor 1 (TGF-βR1).[1] ALK5 is a critical serine/threonine kinase receptor in the TGF-β signaling pathway.[2][3] this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ALK5 kinase domain.[4][5] This action prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, which in turn blocks the canonical TGF-β signaling cascade. This compound is a potent inhibitor with a reported IC50 value of 3.7 nM against ALK5.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound? A2: Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended target. This is a common concern for kinase inhibitors because the ATP-binding site is structurally similar across many different kinases. These unintended interactions can lead to misinterpretation of experimental results, where an observed biological effect may be wrongly attributed to the inhibition of the primary target. Furthermore, off-target effects can cause cellular toxicity or other unforeseen biological consequences, confounding data and potentially leading to adverse effects in a clinical setting.
Q3: What are the potential off-targets for ALK5 inhibitors? A3: While this compound is described as a selective inhibitor, comprehensive public data on its kinome-wide selectivity is limited. For the broader class of ALK5 inhibitors, common off-targets can include other closely related type I receptors of the TGF-β superfamily, such as ALK4 and ALK7, due to structural similarities. Some ALK5 inhibitors have also shown activity against other kinases like RIPK2, VEGFR2, and ALK2. Therefore, it is crucial for researchers to experimentally determine the selectivity profile of this compound within their system of interest.
Q4: How can I determine if an observed phenotype is due to an on-target or off-target effect of this compound? A4: A multi-faceted approach is recommended to distinguish on-target from off-target effects:
-
Use a Structurally Unrelated Inhibitor: Confirm key findings using a second, structurally different ALK5 inhibitor. If the same phenotype is observed, it is more likely to be a true on-target effect.
-
Perform Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's potency (IC50 or EC50), while off-target effects typically require higher concentrations.
-
Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the ALK5 gene (TGFBR1). If the inhibitor's phenotype is lost in the knockdown/knockout cells, it strongly suggests an on-target mechanism.
-
Rescue Experiments: In some systems, overexpressing a drug-resistant mutant of ALK5 should reverse the on-target effects but not the off-target ones.
Q5: What is a recommended starting concentration for this compound in cell-based assays? A5: A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Given its biochemical IC50 of 3.7 nM, an effective concentration in cell-based assays is likely to be in the range of 10-100 times this value, depending on factors like cell permeability and intracellular ATP concentration. A typical starting range could be 1 nM to 10 µM. It is critical to determine the lowest effective concentration that inhibits the primary target (e.g., SMAD2/3 phosphorylation) without causing excessive toxicity.
Quantitative Data: Selectivity of Common ALK5 Inhibitors
The following table provides examples of the inhibitory concentrations (IC50 in nM) for several well-characterized ALK5 inhibitors against their primary target and common off-targets. This data illustrates the importance of assessing inhibitor selectivity. Note: A specific off-target profile for this compound is not publicly available and requires experimental determination.
| Inhibitor | ALK5 (TGFβRI) IC50 (nM) | ALK4 IC50 (nM) | ALK2 IC50 (nM) | Other Notable Off-Targets (IC50 < 500 nM) |
| Vactosertib | 24 | 12 | >10,000 | RIPK2 (38 nM), VEGFR2 (88 nM) |
| Galunisertib | 59 | 59 | >10,000 | RIPK2, TGFBR2, MINK, CSNK1A1, MAP4K4, GAK, CSNK1E1, BMPR1B (190-470 nM) |
| SB431542 | 94 | 125 | >10,000 | Highly selective against ALK2, ALK3, ALK6 |
| TP-008 | 25 | Not specified | Not specified | No significant off-targets identified in a panel of ~50 kinases at 1 µM |
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| High levels of cytotoxicity observed at expected effective concentrations. | The inhibitor has potent off-target effects on kinases essential for cell survival. | 1. Titrate Concentration: Perform a detailed dose-response curve to find the lowest concentration that inhibits ALK5 without excessive toxicity. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if cell death is apoptotic. 3. Kinome Profiling: Screen this compound against a broad kinase panel to identify potential survival-related off-targets. |
| Observed phenotype does not match known effects of TGF-β pathway inhibition. | The phenotype is driven by inhibition of an unexpected off-target kinase or pathway. | 1. Validate with a Different Tool: Use a structurally unrelated ALK5 inhibitor or an siRNA/CRISPR approach to confirm if the phenotype is ALK5-dependent. 2. Consult Literature: Research the known functions of potential off-targets if a kinome scan has been performed. 3. Phosphoproteomics: Analyze global changes in protein phosphorylation to identify other signaling pathways affected by the inhibitor. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, high protein binding in media, or rapid metabolism of the compound. Off-target effects in the cellular environment can also contribute. | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm the inhibitor is binding to ALK5 in intact cells. 2. Measure p-SMAD2/3: Quantify the inhibition of downstream ALK5 signaling (p-SMAD2/3) via Western Blot or ELISA to get a direct measure of on-target activity in cells. |
| Inconsistent results between different cell lines. | Expression levels of the on-target (ALK5) or relevant off-target proteins may vary significantly between cell lines. | 1. Confirm Target Expression: Use Western Blot or qPCR to verify and quantify the expression level of ALK5 in each cell line used. 2. Test in Multiple Lines: If possible, test the inhibitor in several cell lines to distinguish between cell-specific effects and general off-target activity. |
Visualizations: Pathways and Workflows
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition
This protocol verifies the on-target activity of this compound by measuring the inhibition of ALK5's downstream targets, SMAD2 and SMAD3.
-
Materials:
-
Cells responsive to TGF-β signaling.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Recombinant Human TGF-β1.
-
Complete cell culture medium, serum-free medium.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-Phospho-SMAD2 (Ser465/467), anti-SMAD2/3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace media with serum-free media and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add TGF-β1 ligand (e.g., 5 ng/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples (e.g., 20 µg) with Laemmli buffer and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-p-SMAD2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect signal using an ECL substrate.
-
Strip and re-probe the membrane for total SMAD2/3 and a loading control (β-actin).
-
-
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-SMAD2/total SMAD2 ratio indicates on-target inhibition of ALK5.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of this compound. It is typically performed by commercial services that maintain large panels of recombinant kinases.
-
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.
-
Procedure Outline:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. The screening is often done at a single high concentration (e.g., 1 µM) for initial hits, followed by IC50 determination for any significant off-targets.
-
Assay Setup: A multi-well plate is prepared where each well contains a specific purified recombinant kinase, its corresponding substrate, and ATP.
-
Compound Incubation: this compound is added to each kinase reaction. Controls include a vehicle (DMSO) and a known inhibitor for each kinase (positive control).
-
Kinase Reaction: The reaction is initiated and proceeds for a set time at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. Detection methods vary and can be radiometric ([³³P]-ATP), fluorescence-based, or luminescence-based (measuring remaining ATP).
-
Data Analysis: The percentage of kinase activity inhibited by this compound relative to the vehicle control is calculated. Results are often presented as a percentage of inhibition or as IC50 values for potent interactions.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Materials:
-
Cells expressing ALK5.
-
This compound and vehicle (DMSO).
-
PBS with protease inhibitors.
-
Equipment for heating (PCR machine), cell lysis (freeze-thaw), centrifugation, and Western blotting.
-
-
Procedure:
-
Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble ALK5 at each temperature point by Western blot.
-
-
Data Analysis: Binding of this compound should stabilize the ALK5 protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alk5-IN-80 Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Alk5-IN-80. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data from studies on similar ALK5 inhibitors to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). It has a reported in vitro IC50 value of 3.7 nM[1][2]. By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This disruption of the canonical TGF-β signaling pathway is crucial in studying its role in various pathological processes like cancer and fibrosis[2][3].
Q2: What is the recommended starting dose for this compound in in vivo studies?
Currently, there is no publicly available in vivo dosage information specifically for this compound. However, data from other potent, selective ALK5 inhibitors can provide a starting point for dose-ranging studies. For example, in vivo studies with other ALK5 inhibitors have used doses ranging from 0.5 mg/kg to 150 mg/kg depending on the animal model and disease context[4]. It is crucial to perform a dose-escalation study to determine the optimal, non-toxic dose of this compound for your specific model.
Q3: How should this compound be formulated for in vivo administration?
For in vivo experiments, this compound should be prepared fresh daily. A common vehicle for oral administration of similar small molecule inhibitors consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intraperitoneal injections, a simpler vehicle of 2% DMSO in sterile PBS can be used. It is recommended to first dissolve the compound in DMSO before adding other components. A brief sonication may help in achieving a homogenous suspension.
Q4: What are the potential toxicities associated with ALK5 inhibitors?
Systemic administration of ALK5 inhibitors has been associated with class-wide toxicities, including cardiac valvulopathy and bone physeal dysplasia in animals. Therefore, it is essential to include comprehensive monitoring in your in vivo studies. This should include daily clinical observations, regular body weight measurements, and histopathological analysis of the heart and long bones at the end of the study.
Troubleshooting Guide
Q: We are not observing the expected therapeutic effect in our in vivo model. What could be the issue?
A: This could be due to several factors:
-
Suboptimal Dosage: The dose of this compound may be too low. It is essential to perform a dose-response study to find the effective concentration for your specific model.
-
Poor Bioavailability: The compound might have poor absorption or rapid metabolism in your animal model. Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound. Ensure that stock solutions are stored at -20°C or -80°C and working solutions are prepared fresh daily.
-
Route of Administration: The chosen route of administration may not be optimal. Depending on the target organ and the compound's properties, oral gavage, intraperitoneal injection, or subcutaneous injection may yield different results.
Q: We are observing unexpected toxicity or mortality in our study animals. What are the possible causes and solutions?
A: Unexpected toxicity can arise from:
-
High Dosage: The administered dose of this compound might be too high. It is critical to perform a tolerability study to determine the maximum tolerated dose (MTD).
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to animals. Ensure the final concentration of DMSO is as low as possible, ideally below 10% for oral administration and 2% for intraperitoneal injection.
-
Off-Target Effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target kinase inhibition.
-
Class-Specific Toxicities: As mentioned, ALK5 inhibitors can cause cardiac and bone-related toxicities. Careful monitoring and histopathological analysis are crucial.
Q: Our in vitro and in vivo results are inconsistent. What could be the reason?
A: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics and Metabolism: The compound's behavior in an in vivo system (absorption, distribution, metabolism, and excretion) is much more complex than in an in vitro setting.
-
Cellular Context: The tumor microenvironment and interactions with other cell types in vivo can significantly influence the response to the inhibitor.
-
Compound Stability: The stability of this compound in biological fluids and tissues might differ from its stability in cell culture media.
Quantitative Data from In Vivo Studies with other ALK5 Inhibitors
The following tables summarize dosages and administration routes of several ALK5 inhibitors used in various mouse models as reported in the literature. This data can serve as a reference for designing dose-finding studies for this compound.
Table 1: In Vivo Dosages of Various ALK5 Inhibitors
| Inhibitor | Animal Model | Dosage | Administration Route | Study Duration | Outcome | Reference |
| Unnamed ALK5 inhibitor | MMTV-PyMT Mice (Breast Cancer) | 0.5, 1, 2, and 4 mg/kg | Intraperitoneal | 6 days (every other day) | Dose-dependent enhancement of ICG signal | |
| LY-364947 | C57/Bl6 Mice (Acute Liver Injury) | 650 µg/kg/day and 1300 µg/kg/day | Intravenous | 2 days | Reduced fibrogenic markers | |
| Alk5-IN-34 | A549 Murine Xenograft | 75 mg/kg | Oral | 24 hours | 92.5% inhibition of p-SMAD2 | |
| Alk5-IN-34 | ES-2 Ovarian Cancer Xenograft | 150 mg/kg | Oral (twice daily) | 22 days | Increased overall survival | |
| GW6604 | Rats (DMN-induced liver fibrosis) | 80 mg/kg | Oral (twice daily) | 3 weeks | Prevention of mortality and reduction of fibrosis markers |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the required volume of DMSO.
-
Add the PEG300 and Tween-80 and vortex thoroughly.
-
Add the sterile saline and vortex again to ensure a homogenous solution.
-
This compound Suspension: Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Storage: Prepare the formulation fresh daily. If short-term storage is required, keep it at 4°C and protect it from light. Before administration, bring the suspension to room temperature and vortex thoroughly.
Protocol 2: General In Vivo Efficacy Study Workflow
Materials and Animals:
-
Appropriate animal model (e.g., tumor xenograft model in immunocompromised mice)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Oral gavage needles or syringes for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation (for cancer models): Inoculate tumor cells into the appropriate site (e.g., subcutaneously in the flank).
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the determined dose, schedule, and route of administration. The volume should not exceed 10 ml/kg for oral gavage.
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include overall survival, changes in body weight, and pharmacodynamic analysis of tumor tissue (e.g., p-SMAD2 levels).
-
-
Study Termination: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Tissue Collection and Analysis: Collect tumors and other relevant organs for histopathological and molecular analysis.
Mandatory Visualizations
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo study using this compound.
References
Technical Support Center: Alk5-IN-80 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a dose-response curve for Alk5-IN-80, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and potent inhibitor of ALK5, also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1] By targeting ALK5, this compound blocks the canonical TGF-β signaling pathway. This pathway, when activated, leads to the phosphorylation of downstream proteins called SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression involved in processes like cell growth, differentiation, and fibrosis.[2]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 value of 3.7 nM in a biochemical assay.[1] The effective concentration in cell-based assays may vary depending on the cell type, assay conditions, and duration of treatment.
Q3: Which cell lines are suitable for testing this compound?
A3: The choice of cell line depends on the research question. Cell lines with an active TGF-β signaling pathway are recommended. Examples of commonly used cell lines in TGF-β research include HaCaT (human keratinocytes), and various cancer cell lines where the TGF-β pathway is implicated.[3] It is crucial to select a cell line that expresses the ALK5 receptor and shows a measurable response to TGF-β stimulation.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. Store the stock solution at -20°C or -80°C to ensure long-term stability. It is recommended to use freshly opened DMSO as it is hygroscopic, and water can impact the compound's solubility.[4] Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or reagent addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak inhibitory effect observed | - Cell line is insensitive to ALK5 inhibition.- Suboptimal concentration range or incubation time.- Degradation of this compound.- Inactive TGF-β ligand. | - Confirm ALK5 expression and a functional TGF-β pathway in your cell line (e.g., via Western blot for pSMAD2/3).- Perform a wider dose-range experiment and/or a time-course experiment.- Prepare fresh stock solutions and working dilutions. Confirm the bioactivity of the TGF-β ligand. |
| Steep or unusual dose-response curve | - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Issues with data normalization. | - Visually inspect wells with the highest concentrations for any precipitate. Determine the solubility limit of this compound in your culture medium.- Consult literature for known off-target effects of ALK5 inhibitors and consider using a structurally different ALK5 inhibitor as a control.- Ensure proper background subtraction and normalization to positive and negative controls. |
| Inconsistent results between experiments | - Variation in cell passage number.- Differences in reagent lots (e.g., serum, TGF-β).- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Test new lots of critical reagents before use in large-scale experiments.- Adhere strictly to the established incubation times for all steps. |
Data Presentation
Quantitative data for ALK5 inhibitors should be presented in a clear and organized manner to facilitate comparison.
Table 1: In Vitro IC50 Values for Selected ALK5 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | ALK5 | Biochemical Assay | - | 3.7 nM | |
| Alk5-IN-34 | ALK5 | Cell Growth Inhibition | KGN | 140 nM | |
| Alk5-IN-34 | ALK5 | Cell Growth Inhibition | COV434 | >10,000 nM | |
| ALK5 Inhibitor II | ALK5 | Cellular Assay | HepG2 | 18 nM |
Experimental Protocols
Detailed Methodology: Dose-Response Curve using a SMAD-Responsive Luciferase Reporter Assay
This protocol describes a common method to determine the IC50 of this compound by measuring the inhibition of TGF-β-induced SMAD-dependent transcription.
Materials:
-
Cells stably or transiently expressing a SMAD-responsive luciferase reporter (e.g., TMLC cells).
-
This compound
-
Recombinant human TGF-β1
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
DMSO (anhydrous)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to obtain a range of working concentrations (e.g., 10-point, 3-fold dilution series starting from 10 µM). Prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Inhibitor Treatment:
-
Carefully remove the medium from the cells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
TGF-β1 Stimulation:
-
Prepare a solution of TGF-β1 in cell culture medium at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in a preliminary experiment.
-
Add the TGF-β1 solution to all wells except for the negative control (no stimulation).
-
Incubate the plate for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the negative control (no TGF-β1 stimulation) to 0% activity and the positive control (TGF-β1 stimulation with vehicle) to 100% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
References
minimizing experimental artifacts with Alk5-IN-29
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for using Alk5-IN-29, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with Alk5-IN-29.
Q1: What is the primary mechanism of action for Alk5-IN-29? Alk5-IN-29 is a potent and selective small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor (TGF-βRI).[1] It functions by competitively binding to the ATP-binding site within the ALK5 kinase domain.[1][2] This action prevents the phosphorylation and subsequent activation of the primary downstream signaling molecules, SMAD2 and SMAD3.[2][3] By blocking this crucial step, Alk5-IN-29 effectively halts the canonical TGF-β signaling cascade, which regulates genes involved in cell proliferation, differentiation, fibrosis, and immune responses.
Q2: I am not observing the expected inhibition of SMAD2/3 phosphorylation. What are the possible causes? Several factors could lead to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure the concentration is appropriate. While the biochemical IC50 is very low (≤10 nM), for cellular assays, a starting concentration range of 100 nM to 1 µM is recommended, which should be optimized for your specific cell type.
-
Cellular Responsiveness: Confirm your cell line is responsive to TGF-β. Treat control cells (vehicle only) with TGF-β (e.g., 5-10 ng/mL) and measure SMAD2/3 phosphorylation. A robust signal should be visible.
-
Treatment Duration: SMAD2/3 phosphorylation is a rapid event, often peaking within 15 to 60 minutes of TGF-β stimulation. Ensure your pre-incubation time with Alk5-IN-29 (typically 1-2 hours) is sufficient, and the stimulation time is optimal for your system.
-
Compound Solubility and Stability: Alk5-IN-29 is typically dissolved in DMSO. Ensure the compound is fully dissolved in your stock solution. When diluting into aqueous cell culture media, make sure the final DMSO concentration is low (typically <0.1%) to avoid precipitation. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by making single-use aliquots.
Q3: My cells are showing high levels of toxicity or unexpected phenotypic changes. What should I do? This could be due to off-target effects or issues with the experimental setup.
-
Off-Target Activity: Alk5-IN-29 is known to potently inhibit ALK2 in addition to ALK5. ALK2 is a receptor for Bone Morphogenetic Proteins (BMPs), so the observed phenotype might be a result of inhibiting the BMP signaling pathway. Consider using a structurally different ALK5 inhibitor with a different selectivity profile to confirm your results.
-
Solvent Toxicity: High concentrations of the DMSO vehicle can be toxic to cells. Ensure the final concentration in your culture medium is non-toxic for your specific cell line, typically below 0.5% and ideally at or below 0.1%.
-
Compound Purity: If issues persist, verify the purity and identity of your Alk5-IN-29 batch, as impurities could cause unexpected effects.
Q4: How can I confirm that the observed effects are specifically due to ALK5 inhibition and not an off-target artifact? This is a critical step for validating any experiment using a small molecule inhibitor.
-
Perform a Rescue Experiment: If possible, try to reverse the phenotype observed after Alk5-IN-29 treatment by introducing a constitutively active form of ALK5.
-
Genetic Knockdown: Compare the phenotype from Alk5-IN-29 treatment with that from knocking down ALK5 expression using siRNA or CRISPR-Cas9. A similar outcome provides strong support for on-target activity.
-
Use a Negative Control: If available, a structurally similar but biologically inactive analog of Alk5-IN-29 can help rule out effects caused by the chemical scaffold itself.
Quantitative Data Summary
The inhibitory potency of Alk5-IN-29 has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | Assay Type | IC50 Value | References |
| ALK5 (TGF-βRI) | Kinase Activity Assay | ≤10 nM | |
| ALK2 | Kinase Activity Assay | ≤10 nM | |
| TGF-βRI Signaling | Cellular Reporter Assay | ≤100 nM |
Note: IC50 values can vary based on specific assay conditions and formats.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol details the steps to assess the inhibitory effect of Alk5-IN-29 on TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
1. Cell Seeding and Serum Starvation:
- Plate cells (e.g., HeLa, HaCaT, or your cell line of interest) in 6-well plates to reach 80-90% confluency on the day of the experiment.
- Once cells have attached, wash them once with phosphate-buffered saline (PBS) and replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium.
- Incubate for 16-24 hours to reduce basal signaling activity.
2. Inhibitor Pre-treatment:
- Prepare working solutions of Alk5-IN-29 in the serum-free/low-serum medium from a concentrated DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).
- Aspirate the starvation medium and add the medium containing the desired concentrations of Alk5-IN-29 or vehicle.
- Pre-incubate the cells for 1-2 hours at 37°C.
3. TGF-β Stimulation:
- Add recombinant human TGF-β1 to the desired final concentration (e.g., 2-10 ng/mL) to all wells except for the unstimulated control.
- Incubate for 30-60 minutes at 37°C to induce SMAD2/3 phosphorylation.
4. Cell Lysis:
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or similar assay.
5. SDS-PAGE and Western Blotting:
- Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes. Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-SMAD2 and/or phospho-SMAD3 overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To confirm equal protein loading, strip the membrane and re-probe for total SMAD2/3 and a loading control protein like GAPDH or β-actin.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: TGF-β signaling pathway and the inhibitory action of Alk5-IN-29.
Caption: Experimental workflow for assessing Alk5-IN-29 activity.
Caption: Troubleshooting decision tree for Alk5-IN-29 experiments.
References
Technical Support Center: Troubleshooting Unexpected Cell Toxicity with ALK5 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues of unexpected cell toxicity encountered during experiments with ALK5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ALK5 inhibitors?
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β receptor 1 (TGFβR1), is the primary target of ALK5 inhibitors.[1] These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[1][2][3] The TGF-β pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][4][5]
Q2: What are "off-target" effects and why are they a concern with ALK5 inhibitors?
Off-target effects happen when a drug interacts with proteins other than its intended target.[5] With kinase inhibitors, these effects are common due to the structural similarities in the ATP-binding sites across different kinases.[5] While some off-target interactions might be benign or even beneficial, they are often a source of unforeseen side effects and toxicities, which can compromise experimental results or lead to adverse effects in a clinical setting.[5]
Q3: Besides ALK5, what are other common targets of ALK5 inhibitors?
Many ALK5 inhibitors also show activity against the closely related ALK4 and ALK7 receptors.[5] Some may also inhibit other kinases, and the specific off-target profile can vary significantly between different inhibitor compounds.[1][5] For instance, some ALK5 inhibitors are known to also inhibit ALK2, a receptor for Bone Morphogenetic Proteins (BMPs), potentially affecting BMP signaling pathways.[6]
Q4: Can inhibition of the TGF-β pathway itself lead to toxicity in certain cell types?
Yes, the TGF-β pathway has a dual role in contexts like cancer. In normal epithelial cells and early-stage cancers, it often acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[7] In these cases, inhibiting ALK5 could paradoxically promote proliferation. Conversely, in advanced cancers, tumor cells may become resistant to these inhibitory effects and instead use TGF-β signaling to promote growth and invasion.[2][7] Therefore, the cellular context is critical in determining the outcome of ALK5 inhibition.
Troubleshooting Guides
Problem 1: Unexpectedly high cell death or cytotoxicity observed after treatment with an ALK5 inhibitor.
This is a common issue that can stem from several factors, ranging from the inhibitor's concentration to its off-target effects.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting high cell toxicity.
Troubleshooting Steps:
-
Verify Inhibitor Concentration and Purity:
-
Action: Perform a dose-response experiment to determine the IC50 for both the on-target effect (e.g., inhibition of SMAD2/3 phosphorylation) and cytotoxicity.[6][8]
-
Rationale: The concentration used may be too high, leading to non-specific toxicity. It's crucial to use the lowest effective concentration.[8] Ensure the purity of the inhibitor batch, as impurities can have their own toxic effects.[5]
-
-
Control for Solvent Toxicity:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below 0.1%, as higher concentrations can be toxic to some cell lines.[8] Include a vehicle-only control.
-
-
Investigate Off-Target Effects:
-
Action:
-
Use a structurally different ALK5 inhibitor as a control. If the toxicity is not observed with the second inhibitor, it's likely an off-target effect of the original compound.[1][5]
-
If available, review the kinase selectivity profile of your specific inhibitor.[1]
-
Perform a kinome scan to identify potential off-target kinases that might be responsible for the observed phenotype.[5]
-
-
Rationale: Many kinase inhibitors have off-target activities that can lead to unexpected cellular responses.[5]
-
-
Consider On-Target Toxicity in Your Cell Model:
-
Action: Review the literature to understand the role of TGF-β signaling in your specific cell type. In some cells, TGF-β signaling is crucial for survival, and its inhibition can lead to apoptosis.[7]
-
Rationale: The observed toxicity might be a direct consequence of inhibiting a critical survival pathway in that particular cell line.
-
Problem 2: Inconsistent results and variable toxicity between experiments.
Inconsistent results can be frustrating and can point to issues with experimental setup or compound stability.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure Proper Inhibitor Storage and Handling:
-
Action: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][8] Prepare fresh dilutions in media for each experiment.[6]
-
Rationale: Improper storage can lead to compound degradation and loss of activity or the generation of toxic byproducts.
-
-
Perform Regular Quality Control:
Quantitative Data Summary
Table 1: Selectivity Profile of Common ALK5 Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) for ALK5 | Known Off-Targets with Potent Inhibition | Reference |
| SB431542 | ALK4, ALK5, ALK7 | 12 (ALK5), 45 (ALK4), 7.5 (ALK7) | - | [5] |
| Galunisertib (LY2157299) | ALK5 | 56 | - | [5] |
| Alk5-IN-29 | ALK5, ALK2 | ≤10 (ALK5), ≤10 (ALK2) | ALK2 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[9][10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[7]
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of the ALK5 inhibitor and a vehicle control.[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
Protocol 2: Western Blot for Phospho-SMAD2/3 to Confirm On-Target Activity
This protocol verifies that the ALK5 inhibitor is blocking the intended signaling pathway.
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.
Methodology:
-
Cell Treatment: Treat cells with the ALK5 inhibitor for a predetermined time before stimulating with TGF-β (e.g., 1 ng/mL) for 30-60 minutes.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. omicsonline.org [omicsonline.org]
avoiding repeated freeze-thaw cycles of Alk5-IN-80 stock solutions
This technical support center provides guidance on the proper handling and storage of Alk5-IN-80 stock solutions to ensure experimental reproducibility and maintain compound integrity. The following information is based on best practices for small molecule kinase inhibitors and data from structurally related ALK5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing concentrated stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Using anhydrous DMSO is crucial as the presence of water can accelerate compound degradation.[3]
Q2: How should I store the solid, powdered this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Storing the powder in a desiccator can further prevent moisture absorption.[4] While the compound may be shipped at room temperature, this reflects short-term stability; long-term storage requires low temperatures.
Q3: What is the best practice for storing this compound stock solutions to avoid repeated freeze-thaw cycles?
A3: To avoid the detrimental effects of repeated freeze-thaw cycles, it is imperative to aliquot the DMSO stock solution into smaller, single-use volumes immediately after preparation. These aliquots should then be stored at -20°C or, for longer-term storage, at -80°C.
Q4: Why are repeated freeze-thaw cycles problematic for this compound stock solutions?
A4: Repeated freeze-thaw cycles can compromise the stability and concentration of small molecule inhibitors for several reasons:
-
Degradation: Temperature fluctuations can lead to the chemical degradation of the compound, reducing its potency.
-
Precipitation: The solubility of the compound can decrease with repeated temperature changes, leading to precipitation and an inaccurate final concentration in your experiment.
-
Moisture Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Each thaw cycle exposes the solution to air, potentially introducing water that can dilute the stock and promote hydrolysis of the compound.
Q5: How long can I store this compound stock solutions?
Q6: I see precipitation in my stock solution after thawing. What should I do?
A6: If you observe precipitation upon thawing, you can gently warm the solution to 37°C for 2-5 minutes and vortex or sonicate to try and redissolve the compound. However, the best approach is to prepare fresh stock solutions if you suspect the compound has come out of solution. To prevent this, ensure the initial dissolution is complete and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in experiments. | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). | 1. Prepare fresh stock solutions from the solid compound. 2. Ensure stock solutions are properly aliquoted and stored at -80°C. 3. Verify the final concentration calculations. |
| Precipitation observed when diluting stock solution into aqueous media. | The compound's low solubility in aqueous solutions. | 1. Pre-warm the aqueous medium to 37°C before adding the inhibitor. 2. Add the DMSO stock solution dropwise to the medium while vortexing or mixing to ensure rapid dispersion. 3. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid both toxicity and precipitation. |
| Visible precipitate in a thawed aliquot of the stock solution. | The compound has fallen out of solution due to temperature changes or moisture absorption. | 1. Gently warm the vial to 37°C for 2-5 minutes and vortex to attempt redissolution. 2. If the precipitate does not dissolve, discard the aliquot and use a fresh one. 3. To prevent this, ensure complete initial dissolution and minimize air exposure when aliquoting. |
Quantitative Data Summary
The following table summarizes storage recommendations for this compound and related ALK5 inhibitors.
| Form | Solvent | Storage Temperature | Typical Duration | Key Recommendations |
| Solid Powder | N/A | -20°C or -80°C | Up to 3 years | Store in a dry, dark place, preferably with a desiccant. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months or longer | The preferred method for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer / Cell Media | Room Temperature or 4°C | Hours | Prepare fresh before each experiment. Do not store. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol outlines the best practices for preparing and storing a 10 mM stock solution of this compound to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired 10 mM concentration.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting for Single Use:
-
Immediately after dissolution, dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment (e.g., 5-10 µL).
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
For short-term storage (up to 1 month), place the aliquots in a labeled box at -20°C.
-
For long-term storage (up to 6 months or more), store the aliquots at -80°C.
-
-
Using an Aliquot:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom before opening.
-
Use the required amount for your experiment.
-
Crucially, discard any unused portion of the thawed aliquot. Do not refreeze it.
-
Visualizations
Caption: Recommended workflow for preparing and handling this compound stock solutions.
Caption: The TGF-β signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Alk5-IN-80 vs. Alternative ALK5 Inhibitors: A Comparative Guide for Researchers
In the landscape of TGF-β signaling research, the selective inhibition of Activin receptor-like kinase 5 (ALK5) has emerged as a promising therapeutic strategy for various pathologies, including cancer and fibrosis. Alk5-IN-80 is a potent and selective inhibitor of ALK5. This guide provides an objective comparison of this compound with other widely used ALK5 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of the most suitable compound for their studies.
Mechanism of Action of ALK5 Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of TGF-β ligands to their type II receptors, which then recruit and phosphorylate the type I receptor, ALK5.[1] This activation of ALK5's kinase domain leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production.[1]
ALK5 inhibitors, including this compound, are small molecules that typically act as ATP-competitive inhibitors. By binding to the ATP-binding pocket of the ALK5 kinase domain, they prevent the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[1]
Comparative Performance of ALK5 Inhibitors
The efficacy of an ALK5 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. A highly potent and selective inhibitor is desirable to ensure targeted effects and minimize off-target toxicities.
Table 1: In Vitro Potency of Various ALK5 Inhibitors
| Inhibitor | ALK5 IC50 (nM) | Notes |
| This compound | 3.7[2] | A selective ALK5 inhibitor. |
| Alk5-IN-34 | ≤10[3] | An orally active and selective ALK5 inhibitor, structurally related to Alk5-IN-30. |
| SB431542 | 94[4] | A well-characterized and widely used inhibitor of ALK4, ALK5, and ALK7.[4] |
| GW788388 | 18 | A potent and selective ALK5 inhibitor. |
| RepSox | 23 (binding assay)[5] | A potent and selective, ATP-competitive inhibitor. |
| LY364947 | 59[5] | A cell-permeable and selective inhibitor of ALK5. |
| Galunisertib (LY2157299) | 56[3] | A potent TGF-βRI inhibitor that has been evaluated in clinical trials. |
| Vactosertib (EW-7197) | Not specified, but potent | A clinical-stage ALK5 inhibitor. Also inhibits RIPK2 and VEGFR2 at sub-100 nM concentrations.[6] |
| A-83-01 | Not specified, potent | Inhibits ALK4, ALK5, and ALK7. |
| BI-4659 | 19[7] | A potent ALK5 inhibitor with good selectivity against a broad panel of kinases. |
Table 2: Selectivity Profile of Selected ALK5 Inhibitors
| Inhibitor | Primary Targets | Known Off-Targets (if significant) |
| This compound / Related Analogs | ALK5 | High selectivity is a key feature. A proxy compound, TP-008, showed no significant off-target activity in a large kinase panel.[6] |
| SB431542 | ALK4, ALK5, ALK7 | Highly selective; does not inhibit the BMP receptor signaling pathway (ALK1, ALK2, ALK3, ALK6).[4] |
| Galunisertib (LY2157299) | ALK5 | Inhibits other kinases such as RIPK2, TGFBR2, MINK, and others with IC50 values in the range of 190-470 nM.[6] |
| Vactosertib (EW-7197) | ALK5 | RIPK2 and VEGFR2 (IC50 <100 nM).[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ALK5 inhibitors. Below are representative protocols for key in vitro assays.
In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity and is used to determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human ALK5 kinase domain
-
ALK5 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (for controls) to the wells of the assay plate.
-
Add 10 µL of the ALK5 enzyme solution to each well (except for "no enzyme" blank controls).
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the ALK5 peptide substrate and ATP. The final ATP concentration should be at or near its Km for ALK5.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for SMAD2/3 Phosphorylation (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and serum
-
TGF-β1
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the ALK5 inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total SMAD proteins. Normalize the phosphorylated SMAD levels to the total SMAD levels and the loading control to determine the dose-dependent inhibition of SMAD phosphorylation.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: The canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
References
A Head-to-Head Comparison of ALK5 Inhibitors: Alk5-IN-80 vs. SB-431542
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, particularly in the fields of oncology, fibrosis, and developmental biology, the Transforming Growth Factor-beta (TGF-β) pathway is a critical area of investigation. Dysregulation of this pathway is a known driver of numerous pathologies.[1][2] Central to this pathway is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor that acts as a primary transducer of TGF-β signals.[1][2][3] Consequently, small molecule inhibitors of ALK5 are invaluable tools for dissecting TGF-β signaling and represent promising therapeutic agents.
This guide provides an objective, data-driven comparison of two notable ALK5 inhibitors: Alk5-IN-80 and SB-431542. We will examine their efficacy, selectivity, and the experimental protocols used to validate their function, enabling researchers to make informed decisions for their specific experimental needs.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This event recruits and phosphorylates the type I receptor, ALK5. The now-activated ALK5 phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These proteins then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes controlling processes like cell growth, differentiation, and extracellular matrix production. ALK5 inhibitors function by competitively binding to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2/3 and thereby blocking the entire downstream signaling cascade.
Quantitative Efficacy: A Comparative Summary
The potency of a kinase inhibitor is a primary determinant of its utility. Based on available in vitro kinase assay data, this compound demonstrates significantly higher potency than SB-431542.
| Feature | This compound | SB-431542 |
| Primary Target | ALK5 | ALK4, ALK5, ALK7 |
| ALK5 IC₅₀ | 3.7 nM | 94 nM |
| Selectivity Profile | Described as a selective ALK5 inhibitor. | Selective for ALK4/5/7 over other ALK family members (e.g., ALK1, ALK2, ALK3, ALK6) and does not inhibit ERK, JNK, or p38 MAP kinase pathways. |
IC₅₀ (Half-maximal inhibitory concentration) values are from in vitro, cell-free kinase assays and indicate the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ denotes higher potency.
Experimental Protocols for Efficacy Determination
To ensure the reproducibility and validation of inhibitor efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize ALK5 inhibitors.
In Vitro ALK5 Kinase Inhibition Assay
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of ALK5 in a cell-free system. It is the standard method for determining the IC₅₀ value.
Detailed Methodology:
-
Preparation : Recombinant human ALK5 kinase domain and a suitable substrate (e.g., a GST-tagged SMAD protein) are required.
-
Inhibitor Addition : Prepare serial dilutions of the inhibitor (this compound or SB-431542) in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT). Add the diluted inhibitors to the wells of a microplate.
-
Enzyme and Substrate : Add the ALK5 enzyme and the SMAD substrate to the wells.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP, often including a radiolabeled form like [γ-³³P]ATP for detection. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) value for the kinase.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Stop the reaction and capture the phosphorylated substrate on a filter membrane. Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Plot the measured activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Phospho-SMAD2 Western Blot Assay
This cell-based assay validates the inhibitor's ability to block ALK5 activity within a biological context by measuring the phosphorylation of its direct downstream target, SMAD2.
Detailed Methodology:
-
Cell Culture : Seed a suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation : To reduce basal signaling activity, starve the cells in a low-serum medium (e.g., 0.1% FBS) for 12-24 hours.
-
Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of this compound, SB-431542, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
TGF-β Stimulation : Stimulate the cells with a known concentration of TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting :
-
Separate equal amounts of protein from each sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).
-
Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis : Re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-SMAD2 signal. Quantify band intensities using densitometry software.
Concluding Remarks
Both this compound and SB-431542 are effective inhibitors of the TGF-β signaling pathway, acting through the selective inhibition of ALK family kinases. The primary distinction lies in their potency, with This compound exhibiting an approximately 25-fold lower IC₅₀ value than SB-431542 in in vitro kinase assays, indicating significantly higher potency.
SB-431542 is a well-characterized inhibitor with a known selectivity profile, potently inhibiting ALK4, ALK5, and ALK7 while having minimal effect on the BMP signaling pathway (via ALK1/2/3/6) and other major kinase pathways. This compound is described as a selective ALK5 inhibitor, and its superior potency may offer advantages in experiments requiring near-complete pathway inhibition at lower concentrations, potentially reducing the risk of off-target effects.
The choice between these two inhibitors will depend on the specific requirements of the experiment. For studies demanding maximum potency, this compound is the superior choice based on current data. For researchers needing a compound with a well-documented and broader ALK4/5/7 inhibition profile, SB-431542 remains a benchmark standard. In all cases, it is crucial to perform dose-response experiments in the specific cellular system being studied to confirm functional efficacy.
References
Cross-Validation of Alk5-IN-80 Results with ALK5 siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of Alk5-IN-80, a potent ALK5 inhibitor, by contrasting its performance with ALK5 siRNA-mediated knockdown. We present supporting experimental data, detailed protocols for key validation assays, and visual aids to clarify the underlying biological pathways and experimental workflows.
Introduction: Two Approaches to Targeting ALK5
The transforming growth factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[1][2] A key mediator in this pathway is the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGFβRI.[3][4] Consequently, ALK5 has become a significant therapeutic target.[5] Both small molecule inhibitors and genetic tools are employed to modulate its activity. This guide focuses on comparing a specific chemical probe, this compound, with genetic methods for ALK5 knockdown, providing a basis for cross-validation of experimental findings.
This compound is a small molecule inhibitor that selectively targets the kinase activity of ALK5.[1][3] By binding to the ATP-binding pocket of the ALK5 receptor, this compound prevents the phosphorylation of downstream signaling mediators, primarily SMAD2 and SMAD3.[2][3] This action effectively halts the canonical TGF-β signaling cascade.
ALK5 siRNA (small interfering RNA) utilizes the cell's natural RNA interference (RNAi) machinery to suppress the ALK5 target.[3] The siRNA duplex guides the RNA-induced silencing complex (RISC) to the ALK5 messenger RNA (mRNA), leading to its degradation. This prevents the translation of ALK5 mRNA into protein, resulting in a reduced overall level of the ALK5 receptor.[3]
Comparative Data: this compound vs. ALK5 siRNA Knockdown
The following tables summarize the expected quantitative and qualitative outcomes when comparing the effects of this compound and ALK5 siRNA on the TGF-β/ALK5 signaling pathway.
| Parameter | This compound | ALK5 siRNA | Rationale |
| Target | ALK5 Kinase Activity | ALK5 mRNA | This compound directly inhibits the enzyme's function, while siRNA prevents its synthesis.[3] |
| Effect on ALK5 mRNA | No direct effect | Significant reduction | The inhibitor does not target the mRNA, whereas siRNA causes its degradation.[3][6] |
| Effect on ALK5 Protein | No change in total protein level | Significant reduction | A key differentiating point: siRNA reduces the total amount of ALK5 protein, while the inhibitor only blocks its activity.[3] |
| Effect on pSMAD2/3 | Significant reduction | Significant reduction | Both treatments should result in a decrease in the phosphorylation of SMAD2/3 upon TGF-β stimulation, confirming functional inhibition of the pathway.[3] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) | The inhibitor can act as soon as it enters the cell and binds to the kinase. siRNA requires time for mRNA degradation and subsequent protein turnover.[3] |
| Duration of Effect | Dependent on compound half-life and clearance | Can be long-lasting (several days) | The inhibitor's effect is reversible and depends on its presence, while siRNA effects persist until new protein is synthesized. |
| Specificity | Potential for off-target effects on other kinases | Highly specific to the ALK5 mRNA sequence | While this compound is selective, the possibility of off-target kinase inhibition exists. siRNA specificity is determined by its sequence. |
Visualizing the Mechanisms and Workflow
To elucidate the points of intervention and the experimental process for cross-validation, the following diagrams are provided.
References
Confirming ALK5 Inhibition: A Comparative Guide Using Structurally Distinct Inhibitors
For researchers in cellular biology and drug discovery, validating the specific mechanism of a novel kinase inhibitor is a critical step. This guide provides a comprehensive framework for confirming on-target activity of a putative Activin receptor-like kinase 5 (ALK5) inhibitor by comparing its performance against a well-characterized, structurally different inhibitor. This approach strengthens the evidence that the observed biological effects are due to the specific inhibition of ALK5, rather than off-target activities.
The TGF-β/ALK5 Signaling Pathway
Transforming growth factor-beta (TGF-β) signaling is a crucial pathway that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3] The signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[4][5] This activation of ALK5's kinase domain leads to the phosphorylation of the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes. Dysregulation of this pathway is implicated in numerous diseases, particularly in fibrosis and cancer.
References
Validating Downstream Effects of Alk5-IN-29 with qPCR: A Comparative Guide
This guide provides a comprehensive framework for validating the downstream effects of the ALK5 inhibitor, Alk5-IN-29, using quantitative polymerase chain reaction (qPCR). Due to the limited publicly available data for Alk5-IN-29, this document establishes a comparative context with well-characterized alternative ALK5 inhibitors: SB-431542 and RepSox. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the performance of Alk5-IN-29 and other novel inhibitors of the TGF-β signaling pathway.
Introduction to ALK5 Inhibition
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in a range of diseases, notably fibrosis and cancer.[1][2] Central to this pathway is the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). The canonical cascade begins when a TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates ALK5.[1][3] The activated ALK5 subsequently phosphorylates the downstream signaling proteins Smad2 and Smad3.[1][4] These activated Smads form a complex with Smad4, translocate to the nucleus, and modulate the transcription of target genes.[1][4][5]
Small molecule inhibitors that target the kinase activity of ALK5, such as Alk5-IN-29, are pivotal for both basic research and therapeutic development.[1][6] By blocking ALK5, these inhibitors prevent the phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.[3][4] Validating the efficacy of such inhibitors requires precise quantification of their impact on the expression of these downstream target genes, for which qPCR is a robust and widely used method.[1]
The TGF-β/ALK5 Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.
Comparative Analysis of ALK5 Inhibitors
To evaluate Alk5-IN-29, its performance should be benchmarked against established ALK5 inhibitors. The efficacy is typically determined by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological activity by half.
| Inhibitor | Target(s) | IC50 (nM) vs. ALK5 | Selectivity Profile |
| Alk5-IN-29 | ALK5 | To be determined experimentally | To be determined experimentally |
| SB-431542 | ALK4, ALK5, ALK7 | 94[7] | Highly selective for ALK4/5/7 over other kinases like p38 MAPK.[3][7] |
| RepSox | ALK5 | 4 (autophosphorylation)[7][8], 23 (binding)[7][8] | Highly selective for TGF-β type I receptors.[8] |
| Galunisertib (LY2157299) | ALK5 | 56[7][8] | Potent and selective for the TGF-β pathway.[3][8] |
| GW788388 | ALK5 | 18[3] | Potent inhibitor of ALK5.[3] |
Note: IC50 values can vary based on assay conditions. The data presented is compiled from various sources and direct head-to-head comparisons in a single study are limited.[8]
Experimental Protocols
Validating the downstream effects of Alk5-IN-29 involves treating a responsive cell line with the inhibitor and quantifying the resulting changes in target gene expression using qPCR.
Experimental Workflow for qPCR Validation
Detailed Methodology
1. Cell Culture and Treatment: a. Select a cell line known to be responsive to TGF-β, such as A549 (human lung carcinoma) or HaCaT (human keratinocytes). b. Culture cells to ~70-80% confluency in appropriate media. c. Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling. d. Prepare treatment groups: i. Vehicle control (e.g., DMSO). ii. TGF-β1 stimulation (e.g., 5 ng/mL) to activate the pathway. iii. Co-treatment of TGF-β1 with a dose-range of Alk5-IN-29. iv. Co-treatment of TGF-β1 with known inhibitors (e.g., SB-431542, RepSox) as positive controls. e. Incubate cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for transcriptional changes.
2. RNA Extraction: a. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. b. Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[1] b. Follow the manufacturer's protocol for the reverse transcription reaction.[1]
4. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers. b. Use primers for target genes known to be regulated by the TGF-β/ALK5 pathway.[1]
- PAI-1 (SERPINE1): A primary TGF-β responsive gene, typically upregulated.[1][9]
- COL1A1 (Collagen, Type I, Alpha 1): Upregulated by TGF-β in fibrotic processes.[1]
- Smad7: An inhibitory Smad that acts as a negative feedback regulator of the pathway; its expression is induced by TGF-β.[1] c. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Perform the qPCR reaction using a real-time PCR detection system. Cycling conditions typically include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis: a. Determine the cycle threshold (Ct) value for each gene in each sample. b. Normalize the Ct value of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping). c. Calculate the fold change in gene expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
Logical Comparison and Conclusion
By quantifying the dose-dependent inhibition of TGF-β-induced gene expression, a robust comparison between Alk5-IN-29 and other ALK5 inhibitors can be made.
References
- 1. benchchem.com [benchchem.com]
- 2. anygenes.com [anygenes.com]
- 3. benchchem.com [benchchem.com]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating Kinase Selectivity: A Comparative Analysis of ALK5 Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the kinase selectivity profiles of prominent Activin Receptor-Like Kinase 5 (ALK5) inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate chemical tools for research and therapeutic development.
Due to the absence of publicly available data for a compound specifically named "Alk5-IN-80," this guide will focus on a comparative analysis of several well-characterized and widely used ALK5 inhibitors: Galunisertib (B1674415), Vactosertib, RepSox, and SB-431542. These small molecule inhibitors are pivotal in studying the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in numerous physiological and pathological processes, including cancer and fibrosis.[1][2]
Comparative Kinase Selectivity Profile
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. Off-target effects can lead to unforeseen cellular responses and potential toxicity. The following table summarizes the inhibitory activity of selected ALK5 inhibitors against their primary target, ALK5, and other kinases. A lower IC50 value indicates higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. ALK5 | Off-Target Kinase Profile Highlights |
| Galunisertib | ALK5, ALK4 | 172 (ALK5), 77.7 (ALK4)[3] | Highly selective. In a screen of 456 kinases, sub-micromolar IC50 values were also observed for TGFβRII (210 nM) and MINK1 (sub-micromolar).[3] |
| Vactosertib | ALK5, ALK4 | 11 (ALK5), 13 (ALK4) | Potent and selective inhibitor of the TGF-β receptor I kinase.[4] Limited comprehensive public data on broad kinome screening. |
| RepSox | ALK5 | 4 (autophosphorylation), 23 (binding)[1][5] | Highly selective. IC50 > 16 µM for other kinases such as p38 MAPK, JNK1, and GSK3.[1][5] |
| SB-431542 | ALK5, ALK4, ALK7 | 94[6][7] | Selective inhibitor of ALK4, ALK5, and ALK7. Does not inhibit more divergent ALK family members involved in BMP signaling. No significant effect on ERK, JNK, or p38 MAP kinase pathways.[7][8] |
Understanding the TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][9] The inhibitors discussed in this guide act by competing with ATP for the kinase domain of ALK5, thereby blocking this signaling cascade.
Caption: TGF-β Signaling Pathway and ALK5 Inhibition.
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing the selectivity of kinase inhibitors. Below are detailed methodologies for key experiments.
Kinase Selectivity Profiling: KINOMEscan®
The KINOMEscan® platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.[3]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
The plate is washed to remove unbound components.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically reported as percent of control (DMSO), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
Conclusion
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. While Galunisertib has been extensively profiled against a large kinase panel, providing a comprehensive view of its selectivity, Vactosertib, RepSox, and SB-431542 have demonstrated high potency and selectivity for ALK5 in more focused studies. The choice of inhibitor will depend on the specific experimental context and the desired level of confidence in target engagement. The experimental protocols provided herein offer a starting point for researchers to generate their own comparative data to make informed decisions. It is always recommended to consult the primary literature for the most detailed and up-to-date information on the selectivity of these and other kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. stemcell.com [stemcell.com]
- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to pSmad2 Inhibition: Alk5-IN-34 Versus Other ALK5 Inhibitors
For researchers and drug development professionals investigating the multifaceted Transforming Growth Factor-beta (TGF-β) signaling pathway, the selective and potent inhibition of Activin receptor-like kinase 5 (ALK5) is a primary objective. The phosphorylation of Smad2 (pSmad2) serves as a critical downstream node in this cascade, making it a reliable biomarker for assessing the efficacy of targeted inhibitors. This guide provides an objective comparison of Alk5-IN-34, a potent ALK5 inhibitor, against other widely used alternatives, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting the ALK5 Kinase
The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This event recruits and activates the type I receptor, ALK5, a serine/threonine kinase. The activated ALK5 then phosphorylates the receptor-regulated Smads, primarily Smad2 and Smad3. These phosphorylated proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, from proliferation and differentiation to fibrosis and immune responses.[1]
ALK5 inhibitors, including Alk5-IN-34, function as ATP-competitive inhibitors. They selectively bind to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and effectively halting the downstream signaling cascade.[1][2][3] The measurement of pSmad2 levels is therefore a direct and robust indicator of an ALK5 inhibitor's potency and cellular activity.[1]
Quantitative Comparison of ALK5 Inhibitors
The efficacy of an inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported in vitro IC50 values for Alk5-IN-34 and other commonly used ALK5 inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Alk5-IN-34 | ALK5 | ≤10 | A potent and selective, orally active ALK5 inhibitor.[4][5] |
| SB525334 | ALK5 | 14.3 | A potent and selective inhibitor of ALK5.[6][7] |
| Galunisertib (LY2157299) | ALK5 | 56 | A potent TβRI inhibitor evaluated in clinical trials.[5][8][9] |
| SB-431542 | ALK5 | 94 | A widely used inhibitor for in vitro studies, also inhibits ALK4 and ALK7.[10][11][12] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., cell-free kinase assay vs. cell-based assay). The values presented are for comparative purposes based on available data.
Experimental Protocols
Accurate and reproducible experimental design is crucial for comparing the efficacy of different inhibitors. Below are detailed methodologies for key assays used to evaluate pSmad2 inhibition.
ALK5 Kinase Inhibition Assay (Cell-Free)
Objective: To determine the in vitro potency of an inhibitor against the enzymatic activity of the purified ALK5 kinase.
Methodology:
-
Reagents and Materials: Recombinant human ALK5 kinase, biotinylated substrate peptide (e.g., a Smad2-derived peptide), ATP, kinase reaction buffer, streptavidin-coated plates, and a detection antibody (e.g., anti-phospho-serine/threonine).[2]
-
Procedure: a. Add the kinase reaction buffer containing the ALK5 enzyme to the wells of a microplate. b. Add serial dilutions of the inhibitor (e.g., Alk5-IN-34) or vehicle control to the wells and incubate briefly. c. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. d. Incubate the plate to allow for substrate phosphorylation. e. Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated peptide. f. After washing, add a primary antibody that specifically detects the phosphorylated substrate. g. Add a suitable enzyme-linked secondary antibody (e.g., HRP-conjugated). h. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[3]
Western Blot for Phosphorylated Smad2 (pSmad2) (Cell-Based)
Objective: To assess the ability of an inhibitor to block TGF-β-induced Smad2 phosphorylation within a cellular context.[2]
Methodology:
-
Cell Culture and Treatment: a. Plate appropriate cells (e.g., KGN, HaCaT, or A549 cells) at a suitable density and allow them to adhere overnight.[5] b. Wash cells with PBS and then culture in serum-free medium for 18-22 hours to reduce basal signaling levels.[1] c. Pre-incubate the cells with varying concentrations of Alk5-IN-34 or alternative inhibitors for 1-2 hours. Include a vehicle-only control.[1][2] d. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation. Include an unstimulated control.[1][5]
-
Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1][8] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.
-
Western Blotting: a. Determine the protein concentration of each lysate (e.g., using a BCA assay). b. Denature equal amounts of protein by boiling in SDS-PAGE sample buffer. c. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2). g. As a loading control, subsequently probe the same membrane with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH, β-actin). h. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSmad2 signal to the total Smad2 or loading control signal. Compare the levels of pSmad2 in inhibitor-treated samples to the TGF-β1 stimulated control to determine the extent of inhibition.[2]
Conclusion
This comparative guide provides a framework for researchers to evaluate the efficacy of Alk5-IN-34 in the context of other available ALK5 inhibitors. Based on the available data, Alk5-IN-34 demonstrates high potency in inhibiting ALK5 kinase activity, as evidenced by its low nanomolar IC50 value. Its performance is comparable to or exceeds that of other potent inhibitors like SB525334. The selection of an appropriate inhibitor will ultimately depend on the specific requirements of the experimental system, including the desired potency, selectivity profile, and the context of the study (in vitro vs. in vivo). The provided protocols offer a standardized approach to generate robust and comparable data for making informed decisions in targeting the TGF-β/pSmad2 signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SB 525334 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. SB431542 | Cell Signaling Technology [cellsignal.com]
- 11. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 12. apexbt.com [apexbt.com]
Confirming On-Target Activity of Alk5-IN-29: A Comparison Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, ensuring that the observed biological effects of a small molecule inhibitor are due to its intended target is a cornerstone of rigorous scientific investigation. This guide provides a comparative framework and detailed experimental protocols for validating the on-target activity of Alk5-IN-29, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).
Alk5-IN-29 is a valuable chemical tool for dissecting the role of TGF-β signaling in various pathological and physiological processes. However, like all kinase inhibitors, its activity must be verified to prevent misinterpretation of data arising from potential off-target effects. A rescue experiment is a critical validation step to confirm that the inhibitor's phenotype is a direct consequence of ALK5 inhibition. This guide will detail the use of a constitutively active ALK5 mutant to perform such a rescue experiment.
The TGF-β/ALK5 Signaling Pathway and Alk5-IN-29's Mechanism of Action
The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), a serine/threonine kinase.[1] This binding event recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3.[2] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like cell proliferation, differentiation, and fibrosis.[3] Alk5-IN-29 functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[4]
Comparison of ALK5 Inhibitors
| Parameter | Alk5-IN-29 | SB431542 |
| Primary Target | ALK5 (TGF-βRI) | ALK5 (TGF-βRI) |
| ALK5 IC₅₀ | ≤10 nM (biochemical) | 94 nM (biochemical) |
| Other Key Targets | ALK2 (potent) | ALK4, ALK7 (potent) |
| Mechanism | ATP-competitive | ATP-competitive |
| Key Advantage | High potency | Well-characterized, known selectivity |
| Consideration | Potential for off-target effects via ALK2 inhibition. | Does not inhibit ALK2, ALK3, or ALK6. |
The Rescue Experiment: Principle and Workflow
The core principle of a rescue experiment is to demonstrate that the inhibitor's effect can be reversed or bypassed by reintroducing a functional version of the target protein. In this case, we bypass the need for TGF-β stimulation by introducing a constitutively active ALK5 (caALK5) mutant, such as one containing a T204D mutation. This mutant is always "on," regardless of upstream signals.
The Logic:
-
Inhibition: Alk5-IN-29 blocks TGF-β-induced signaling (e.g., SMAD2/3 phosphorylation).
-
Bypass: Transfecting cells with caALK5 will activate downstream signaling (SMAD2/3 phosphorylation) even without TGF-β.
-
On-Target Confirmation: If Alk5-IN-29 is truly on-target, it should also inhibit the kinase activity of the exogenously expressed caALK5, preventing the downstream signaling increase. If the inhibitor's effects were off-target, caALK5 would still activate the pathway, "rescuing" the phenotype.
Detailed Experimental Protocols
Protocol 1: Phospho-SMAD2/3 Western Blot Assay
This protocol measures the direct downstream phosphorylation event mediated by ALK5.
-
Cell Culture: Plate cells (e.g., HaCaT, HEK293T) in 6-well plates to reach 80-90% confluency. For rescue experiments, perform plasmid transfections (Control vs. caALK5) 24 hours prior to treatment.
-
Serum Starvation: To reduce basal signaling, wash cells with PBS and replace the growth medium with serum-free or low-serum (0.5% FBS) medium for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-incubate cells with Alk5-IN-29 (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Stimulation: Add recombinant human TGF-β1 (e.g., 5-10 ng/mL) to the appropriate wells. Do not add TGF-β1 to unstimulated controls or caALK5 groups. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate medium, wash cells with ice-cold PBS, and add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microcentrifuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: SMAD-Binding Element (SBE) Luciferase Reporter Assay
This protocol measures the transcriptional output of the TGF-β/SMAD pathway.
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a SMAD-Binding Element (SBE) firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization). For rescue experiments, co-transfect with the Control or caALK5 vector. Allow cells to express for 24 hours.
-
Inhibitor Pre-treatment: Replace medium with fresh medium containing serial dilutions of Alk5-IN-29 or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add TGF-β1 (e.g., 5-10 ng/mL) to stimulated wells. Incubate for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are expressed as Relative Luciferase Units (RLU).
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison. Below are tables with representative data demonstrating a successful rescue experiment that confirms on-target activity.
Table 1: Representative p-SMAD2 Western Blot Densitometry
(Normalized to Total SMAD2 and Loading Control)
| Group # | Condition | Expected p-SMAD2 Level (Relative Units) | Interpretation |
| 1 | Vehicle Control | 1.0 | Basal signaling |
| 2 | TGF-β only | 15.0 | Pathway activation |
| 3 | TGF-β + Alk5-IN-29 | 1.2 | Inhibition of ligand-induced signaling |
| 4 | caALK5 + Vehicle | 14.5 | Bypass activation of the pathway |
| 5 | caALK5 + Alk5-IN-29 | 1.3 | On-target confirmation: Inhibitor blocks constitutively active kinase |
Table 2: Representative SBE Luciferase Reporter Assay Results
| Group # | Condition | Relative Luciferase Units (RLU) | Interpretation |
| 1 | Vehicle Control | 100 | Basal transcription |
| 2 | TGF-β only | 1,200 | Strong transcriptional activation |
| 3 | TGF-β + Alk5-IN-29 | 115 | Inhibition of TGF-β-driven transcription |
| 4 | caALK5 + Vehicle | 1,150 | Bypass activation of transcription |
| 5 | caALK5 + Alk5-IN-29 | 125 | On-target confirmation: Inhibitor blocks transcription driven by caALK5 |
Interpretation: The key comparison is between Group 4 and Group 5. In Group 4, the expression of caALK5 successfully bypasses the need for TGF-β ligand and activates the downstream pathway, resulting in high p-SMAD2 levels and reporter activity. In Group 5, the addition of Alk5-IN-29 ablates this activation. This demonstrates that Alk5-IN-29 is acting on ALK5 itself (or a downstream step, which is unlikely for an ATP-competitive kinase inhibitor) and not on an unrelated off-target that would be upstream of ALK5.
Conclusion
Validating the mechanism of action of a kinase inhibitor is paramount for the integrity of any research study. While Alk5-IN-29 is a potent and selective ALK5 inhibitor, rigorous experimental controls are necessary to definitively attribute its biological effects to ALK5. The use of a rescue experiment, particularly with a constitutively active mutant, alongside comparisons with structurally distinct inhibitors like SB431542, provides a robust framework for confirming on-target activity. The protocols and data presented in this guide offer a comprehensive resource for researchers to confidently validate their findings and advance the study of TGF-β signaling.
References
- 1. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Alk5-IN-80: A Guide for Laboratory Professionals
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment for Handling Alk5-IN-80
| Equipment | Specification | Purpose |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact with the compound. Gloves should be changed immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles.[1] | To protect eyes from potential splashes or aerosols.[1] |
| Body Protection | A fully buttoned laboratory coat.[1] | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from accidental spills.[1] |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[1] | To prevent inhalation of any aerosols or dust that may be generated.[1] |
All procedures involving this compound should be carried out in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of dust or fumes.[2] Avoid contact with skin and eyes, and always wash hands thoroughly after handling.[2]
II. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste requires a systematic approach involving segregation, collection, and labeling. Under no circumstances should this compound or its solutions be disposed of down the sink.[3]
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[2]
-
Solid Waste: This category includes:
-
Liquid Waste: This category includes:
-
Sharps Waste:
All glassware and equipment that have come into contact with this compound should be decontaminated prior to reuse or disposal.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the compound.[2]
-
Collect Rinse Solvent: This initial rinsate must be collected and disposed of as hazardous liquid waste.[2][4]
-
Subsequent Cleaning: After the initial solvent rinse, the labware can be washed using standard laboratory procedures.
Accurate labeling and proper storage of waste are essential for safety and regulatory compliance.[2]
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2]
-
Storage:
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] Follow all established institutional protocols for waste disposal requests.[3]
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow of the disposal process, from handling the chemical to the final disposal arrangement.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Alk5-IN-80
Hazard Assessment
Alk5-IN-80 is a selective inhibitor of the activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor.[1][2] As with other potent small molecule kinase inhibitors, it should be treated as a potentially hazardous substance.[3] Similar compounds are often classified as toxic if swallowed or in contact with skin.[4] Therefore, a cautious and multi-layered approach to safety is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential when working with this compound, with requirements varying based on the physical form of the compound and the specific laboratory activity.
Table 1: Recommended Personal Protective Equipment for this compound
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[5] Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is crucial for the safe and effective use of this compound from receipt to disposal. The following experimental protocol outlines the key steps for handling this compound.
Experimental Protocol for Handling this compound
-
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the supplier (typically at -20°C for long-term stability).
-
-
Preparation of Stock Solutions (in a Chemical Fume Hood):
-
Weighing: Carefully weigh the solid this compound on a precision balance inside a chemical fume hood to prevent dust generation.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
-
Experimental Use:
-
Conduct all manipulations of the solid compound and concentrated solutions within a designated and clearly marked area, preferably in a chemical fume hood.
-
Use dedicated laboratory equipment (spatulas, glassware, etc.) to avoid cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
-
-
Disposal Plan:
-
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key stages from preparation to disposal.
Caption: A workflow diagram for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
